4,4-Dinitrohex-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62116-09-0 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
4,4-dinitrohex-1-ene |
InChI |
InChI=1S/C6H10N2O4/c1-3-5-6(4-2,7(9)10)8(11)12/h3H,1,4-5H2,2H3 |
InChI Key |
MSCOEPHIHQKXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 4,4-Dinitrohex-1-ene: A Technical Guide
Introduction
4,4-Dinitrohex-1-ene is a chemical compound of interest within organic synthesis and materials science. A comprehensive understanding of its molecular structure is paramount for its application and further development. Spectroscopic analysis provides a fundamental approach to elucidating the structural characteristics of novel compounds. This guide details the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for acquiring such data, intended to serve as a reference for researchers in the field. It is important to note that, at the time of this writing, specific experimental data for this compound is not widely available in the public domain. Therefore, the data presented herein is predictive, based on the analysis of its functional groups and established spectroscopic principles.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from known chemical shift ranges, absorption frequencies, and fragmentation patterns of analogous chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (vinyl) | 5.8 - 6.0 | ddt |
| H-2 (vinyl) | 5.1 - 5.3 | m |
| H-3 (allyl) | 2.6 - 2.8 | t |
| H-5 | 2.1 - 2.3 | q |
| H-6 | 1.0 - 1.2 | t |
dt: doublet of triplets, m: multiplet, t: triplet, q: quartet
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~135 |
| C-2 | ~120 |
| C-3 | 35 - 45 |
| C-4 | 85 - 95 |
| C-5 | 25 - 35 |
| C-6 | 10 - 15 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| =C-H stretch (vinyl) | 3010 - 3095 | Medium |
| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong |
| C=C stretch (alkene) | 1640 - 1680 | Medium-Weak |
| NO₂ asymmetric stretch | 1540 - 1560 | Strong |
| NO₂ symmetric stretch | 1370 - 1390 | Strong |
| =C-H bend (out-of-plane) | 910 - 990 | Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| [M]+• | Molecular Ion |
| [M-NO₂]+ | Loss of a nitro group |
| [M-2NO₂]+ | Loss of two nitro groups |
| [M-HNO₂]+ | Loss of nitrous acid |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a novel liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1][2] The choice of solvent depends on the solubility of the compound.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C).[3] Key steps include locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and tuning the probe to maximize the signal-to-noise ratio.[4]
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[4] For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling.[5] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample, a drop is placed directly onto the ATR crystal (e.g., diamond or germanium).[6][7] Good contact between the sample and the crystal is ensured.[7]
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
-
Sample Spectrum: The sample spectrum is then recorded over a typical range for organic compounds, such as 4000 to 400 cm⁻¹.[6]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[8]
-
Ionization (Electron Ionization - EI): In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10][11] This causes the molecules to ionize and fragment.[9][12]
-
Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of 4,4-Dinitrohex-1-ene
Disclaimer: Extensive literature searches did not yield any specific information regarding the physical and chemical properties, synthesis, or biological activity of 4,4-Dinitrohex-1-ene. This suggests that this compound may not have been synthesized or characterized to date.
Therefore, this guide will provide a comprehensive overview of a closely related and well-studied class of compounds: nitroalkenes . The principles, experimental protocols, and reaction pathways described herein are fundamental to the chemistry of nitroalkenes and would be applicable to the theoretical study and potential synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Nitroalkenes
Nitroalkenes are a class of organic compounds characterized by the presence of a nitro group (-NO₂) attached to a carbon-carbon double bond. The strong electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making nitroalkenes highly reactive and versatile building blocks in organic synthesis. They serve as precursors to a wide array of functional groups and are valuable intermediates in the synthesis of complex molecules.
General Physical and Chemical Properties of Nitroalkenes
While specific data for this compound is unavailable, the following table summarizes the general properties characteristic of nitroalkenes.
| Property | General Description |
| Molecular Formula | R¹R²C=CR³(NO₂) |
| Appearance | Typically colorless to pale yellow liquids or crystalline solids. |
| Solubility | Generally soluble in common organic solvents such as acetone, chloroform, and ethyl acetate. Limited solubility in water. |
| Spectroscopic Data | ¹H NMR: Protons on the double bond are deshielded due to the electron-withdrawing nitro group, appearing at lower field. ¹³C NMR: The carbon atom bearing the nitro group is significantly deshielded. IR Spectroscopy: Characteristic strong asymmetric and symmetric stretching bands for the nitro group typically appear around 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. UV-Vis Spectroscopy: Exhibit strong absorption in the UV region. |
Synthesis of Nitroalkenes
The synthesis of nitroalkenes can be achieved through several methods. A common and widely used method is the Henry reaction (also known as the nitro-aldol reaction), followed by dehydration.
Experimental Protocol: Synthesis of a Generic Nitroalkene via the Henry Reaction and Dehydration
This protocol describes a general procedure for the synthesis of a nitroalkene from an aldehyde/ketone and a nitroalkane.
Step 1: The Henry Reaction (Nitro-aldol Addition)
-
To a stirred solution of a primary nitroalkane (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add a base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like triethylamine) (1.0-1.2 eq.) dropwise.
-
After stirring for 15-30 minutes, add the corresponding aldehyde or ketone (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-nitro alcohol.
Step 2: Dehydration of the β-Nitro Alcohol
-
Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a dehydrating agent. Common methods include:
-
Acid-catalyzed dehydration: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Using a chemical dehydrating agent: Add a reagent like dicyclohexylcarbodiimide (DCC) or phthalic anhydride and heat the mixture.
-
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off any solid byproducts, and wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude nitroalkene by column chromatography on silica gel.
Key Chemical Reactions of Nitroalkenes
Nitroalkenes are valuable synthetic intermediates due to their participation in a variety of chemical transformations.
Michael Addition
The electron-deficient double bond of nitroalkenes makes them excellent Michael acceptors. They readily react with a wide range of nucleophiles, such as enolates, amines, and thiols, to form new carbon-carbon or carbon-heteroatom bonds. This reaction is a powerful tool for constructing complex molecular frameworks.
Diels-Alder Reaction
Nitroalkenes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. The presence of the electron-withdrawing nitro group enhances the reactivity of the double bond, often leading to high yields and stereoselectivity in the resulting cyclohexene derivatives.
Reduction of the Nitro Group
The nitro group of nitroalkenes can be reduced to various other functional groups. For instance, reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can yield primary amines. This transformation is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules.
Potential Signaling Pathways and Biological Activities
While there is no information on the biological activity of this compound, some nitroalkenes have been investigated for their potential pharmacological properties. Their reactivity towards nucleophiles, particularly the thiol groups in cysteine residues of proteins, is a key mechanism of their biological action. This can lead to the modulation of various signaling pathways, including those involved in inflammation and oxidative stress. For example, some nitro-fatty acids have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Logical Workflow for the Synthesis and Reaction of a Nitroalkene
The following diagram illustrates a typical workflow for the synthesis of a nitroalkene and its subsequent use in a Michael addition reaction.
Caption: Synthetic workflow for a nitroalkene and its subsequent Michael addition.
This guide provides a foundational understanding of the chemistry of nitroalkenes, which would be essential for any future research on this compound. The provided experimental protocol and reaction schemes offer a starting point for the synthesis and derivatization of such compounds. Researchers are encouraged to adapt these general methods to the specific requirements of their target molecules.
Thermal Stability and Decomposition of 4,4-Dinitrohex-1-ene: A Technical Whitepaper
Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 4,4-Dinitrohex-1-ene is limited. This document provides a representative technical guide based on the known thermal behavior of analogous energetic materials, specifically gem-dinitroalkanes and unsaturated nitro compounds. The presented data and protocols are illustrative and should be adapted for experimental validation of this compound.
Introduction
This compound is a nitroalkene, a class of energetic materials being explored for various applications. Its chemical structure, featuring a gem-dinitro group and a terminal double bond, suggests a complex thermal decomposition profile. Understanding the thermal stability and decomposition pathways of this compound is crucial for ensuring its safe handling, storage, and application. This whitepaper provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing parallels with structurally similar compounds.
Anticipated Thermal Decomposition Profile
The thermal decomposition of nitro compounds is often initiated by the homolytic cleavage of the C-NO₂ bond, a process that is highly dependent on the molecular structure and the presence of other functional groups. For this compound, several decomposition pathways can be postulated.
The primary decomposition is likely to be initiated by the scission of one of the C-NO₂ bonds, given that the carbon atom is substituted with two electron-withdrawing nitro groups, which can weaken the C-N bond. The presence of the double bond in the molecule could also influence the decomposition mechanism, potentially participating in secondary reactions.
Quantitative Thermal Analysis Data (Representative)
The following tables summarize typical quantitative data obtained from thermal analysis of gem-dinitroalkanes and unsaturated nitro compounds. These values provide a probable range for the thermal stability of this compound.
Table 1: Representative Differential Scanning Calorimetry (DSC) Data
| Parameter | Expected Range for this compound |
| Onset Decomposition Temperature (T_onset) | 150 - 220 °C |
| Peak Decomposition Temperature (T_peak) | 180 - 250 °C |
| Enthalpy of Decomposition (ΔH_d) | 800 - 1500 J/g |
Table 2: Representative Thermogravimetric Analysis (TGA) Data
| Parameter | Expected Range for this compound |
| Temperature of 5% Mass Loss (T_5%) | 140 - 210 °C |
| Temperature of Maximum Mass Loss Rate | 170 - 240 °C |
| Residual Mass at 400 °C | < 10% |
Table 3: Representative Kinetic Parameters of Decomposition
| Parameter | Expected Range for this compound |
| Activation Energy (E_a) | 120 - 180 kJ/mol |
| Pre-exponential Factor (A) | 10¹² - 10¹⁸ s⁻¹ |
Experimental Protocols
Detailed experimental methodologies are critical for obtaining reliable and reproducible data on the thermal stability of energetic materials. The following are standard protocols for DSC and TGA analysis.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the onset and peak decomposition temperatures, and the enthalpy of decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
A small sample (0.5 - 2.0 mg) of this compound is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
The heat flow to the sample is recorded as a function of temperature.
-
The onset temperature, peak temperature, and enthalpy of decomposition are determined from the resulting DSC curve.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the mass loss of the sample as a function of temperature and to identify the temperature ranges of decomposition.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
A small sample (1 - 5 mg) of this compound is placed in an open ceramic or platinum pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the temperatures of mass loss and the residual mass.
Visualizations
Postulated Decomposition Pathway
The following diagram illustrates a plausible initial step in the thermal decomposition of this compound, involving the homolytic cleavage of a C-NO₂ bond.
An In-depth Technical Guide on the Electronic Structure and Reactivity of gem-Dinitroalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic structure and diverse reactivity of gem-dinitroalkenes. These compounds, characterized by the presence of two nitro groups attached to the same carbon of a carbon-carbon double bond, are highly reactive intermediates with significant potential in synthetic organic chemistry. Their unique electronic properties make them potent electrophiles and versatile partners in a variety of chemical transformations.
Electronic Structure and Properties
The defining feature of gem-dinitroalkenes is the intense electron-withdrawing nature of the two nitro groups. This has a profound effect on the electronic distribution within the molecule, rendering the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles.
1.1. Spectroscopic and Computational Data
The electronic properties of gem-dinitroalkenes have been investigated through both experimental spectroscopic methods and theoretical calculations. While the parent compound, 1,1-dinitroethene, is highly reactive and difficult to isolate, its properties can be inferred from derivatives and computational models.[1][2][3] DFT calculations are a common tool to explore the electronic characteristics of these molecules.[2]
| Parameter | 1,1-Dinitroethene (Calculated) | Notes |
| HOMO-LUMO Gap | Low (indicative of high reactivity) | The low energy of the LUMO makes it a strong electrophile. |
| Global Electrophilicity Index (ω) | High | Quantifies the high electrophilic character of the molecule.[1] |
| C=C Bond Length | ~1.34 Å | Slightly elongated due to electronic effects of substituents. |
| C-N Bond Length | ~1.46 Å | Typical for C-N single bonds in nitroalkenes. |
| O-N-O Bond Angle | ~125° | Characteristic of the nitro group. |
Note: Specific experimental values for the unstable 1,1-dinitroethene are scarce; data is often derived from computational studies or inferred from stable derivatives.
Synthesis and Reactivity
gem-Dinitroalkenes are typically not stable enough to be isolated and are instead generated in situ for subsequent reactions.[2][3] Their high reactivity stems from their potent electrophilicity.
2.1. Synthesis
The most common method for generating gem-dinitroalkenes is through the dehydration of 2,2-dinitroalcohols.[1][2] This process is often performed in the presence of a trapping agent to immediately consume the highly reactive alkene as it is formed.
Logical Workflow for Synthesis and Trapping of 1,1-Dinitroethene
The following diagram illustrates the general workflow for generating 1,1-dinitroethene from its alcohol precursor and trapping it in situ with a nucleophile, such as a diene.
Caption: Workflow for the in situ generation and reaction of 1,1-dinitroethene.
2.2. Key Reactions
The high electrophilicity of gem-dinitroalkenes makes them excellent substrates for a variety of reactions, particularly with nucleophiles and dienes.
2.2.1. Cycloaddition Reactions
gem-Dinitroalkenes are potent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions).[1] Their electron-deficient nature leads to rapid reactions with electron-rich dienes. They also participate in [3+2] cycloadditions with species like nitrones and nitrile N-oxides.[2]
2.2.2. Michael Addition
Nucleophiles readily add to the β-carbon of gem-dinitroalkenes in a conjugate or Michael-type addition. This reaction is synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds. The initial adduct can be further transformed, making these alkenes useful building blocks.
Reactivity Pathways of gem-Dinitroalkenes
This diagram outlines the primary modes of reactivity for a generalized gem-dinitroalkene.
References
Unveiling the Chemistry and Potential of 4,4-Dinitrohex-1-ene and its Analogs: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
While the specific compound 4,4-Dinitrohex-1-ene is not extensively documented in scientific literature, this technical guide provides a comprehensive review of the synthesis, properties, and potential biological activities of its core structural motifs: 1,3-dinitroalkanes and gem-dinitroalkenes. This paper serves as a valuable resource for researchers interested in the design and development of novel therapeutics based on these versatile chemical scaffolds.
Synthesis of 1,3-Dinitro Compounds: Key Methodologies
The primary route for synthesizing 1,3-dinitroalkanes involves the Michael addition of a nitroalkane to a nitroalkene. This reaction is a reliable method for forming the C-C bond between the two nitro-bearing carbons. Another significant approach is the tandem Henry-Michael reaction, where an aldehyde reacts with a nitroalkane in a Henry reaction to form a nitroalkene in situ, which then undergoes a Michael addition with a second molecule of the nitroalkane.
Michael Addition of Nitroalkanes to Nitroalkenes
This method is a cornerstone for the synthesis of 1,3-dinitro compounds. The reaction is typically base-catalyzed, although neutral conditions have also been developed to circumvent issues like oligomerization.
General Experimental Protocol (Base-Catalyzed):
A mixture of the chosen nitroalkane (1.5 mmol), the corresponding nitroalkene (1 mmol), and a base such as 1M sodium bicarbonate solution (1 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted using an organic solvent like ethyl acetate. The combined organic layers are then dried over sodium sulfate, concentrated under reduced pressure, and purified by column chromatography on silica gel to yield the pure 1,3-dinitro compound.[1]
General Experimental Protocol (Neutral pH):
To overcome the formation of oligomeric byproducts often seen with base catalysis, a method utilizing an aqueous phosphate buffer at pH 7.0 has been developed. In this procedure, the nitroalkane is added to the nitroalkene in the phosphate buffer, and the reaction is stirred, sometimes with gentle heating. This approach has been shown to produce 1,3-dinitroalkanes in almost quantitative yields.[2]
Tandem Henry-Michael Reaction
This one-pot synthesis is an efficient way to produce 1,3-dinitroalkanes directly from aldehydes and nitroalkanes. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to a nitroalkene, and a subsequent Michael addition.
General Experimental Protocol:
An aldehyde is reacted with an excess of a nitroalkane in the presence of a catalyst, such as basic alumina. The nitroalkane often serves as both the reactant and the solvent. The reaction mixture is stirred, and the formation of the 1,3-dinitroalkane proceeds through the intermediate β-nitroalkanol and nitroalkene. This method is applicable to a range of aliphatic, aromatic, and heteroaromatic aldehydes.
Quantitative Data on the Synthesis of 1,3-Dinitroalkane Analogs
The following table summarizes representative yields for the synthesis of 1,3-dinitro compounds through the Michael addition of various nitroalkanes to β-nitrostyrene derivatives under neutral pH conditions.
| Entry | Nitroalkane | β-Nitrostyrene Derivative | Product | Yield (%) |
| 1 | Nitromethane | β-Nitrostyrene | 1,3-Dinitro-2-phenylpropane | 92 |
| 2 | Nitroethane | β-Nitrostyrene | 2-Methyl-1,3-dinitro-2-phenylpropane | 95 |
| 3 | 1-Nitropropane | β-Nitrostyrene | 2-Ethyl-1,3-dinitro-2-phenylpropane | 90 |
| 4 | Nitromethane | 4-Chloro-β-nitrostyrene | 1-(4-Chlorophenyl)-1,3-dinitropropane | 94 |
| 5 | Nitroethane | 4-Methoxy-β-nitrostyrene | 1-(4-Methoxyphenyl)-2-methyl-1,3-dinitropropane | 96 |
Data compiled from studies on Michael additions in aqueous phosphate buffer at neutral pH.[2]
Synthesis of gem-Dinitroalkenes
The gem-dinitroalkene moiety, present in the target molecule this compound, is a less common but synthetically accessible functional group. These compounds are of interest due to their potential as energetic materials and as precursors to other functionalized molecules.
While specific protocols for the synthesis of this compound are not available, general methods for preparing gem-dinitro compounds often involve the nitration of suitable precursors. For instance, the nitration of 1,6-diynes using iron(III) nitrate nonahydrate has been reported as a method to produce cyclic gem-dinitro compounds.
Potential Biological Activity and Mechanism of Action
The biological activity of nitro-containing compounds is a subject of significant interest in drug development. The nitro group can act as both a pharmacophore and a toxicophore.
Mechanism of Action:
A common mechanism of action for many nitro compounds involves their enzymatic bioreduction within cells.[3] This process, often catalyzed by nitroreductases, can lead to the formation of reactive nitro anion radicals and other radical species.[4] These radicals can induce oxidative stress, damage cellular macromolecules like DNA, and disrupt cellular processes, ultimately leading to cell death. This mechanism is the basis for the antimicrobial and antiparasitic activity of many nitroaromatic drugs.[3][4]
While specific data on the biological activity of this compound and its simple aliphatic analogs are scarce, related nitro compounds have shown a range of biological effects. For instance, certain diarylalkenes containing nitro groups have demonstrated antimicrobial activity against bacteria such as Bacillus subtilis and Mycobacterium smegmatis.
Signaling Pathways and Experimental Workflows
Due to the limited biological data on this compound and its direct analogs, specific signaling pathways affected by these compounds have not been elucidated. However, based on the general mechanism of action of nitro compounds, it is plausible that they could interact with cellular pathways sensitive to oxidative stress.
To facilitate further research, the following diagrams illustrate the key synthetic workflows discussed in this review.
Caption: Synthetic routes to 1,3-dinitro compounds.
Caption: Proposed mechanism of biological activity.
Conclusion and Future Directions
While this compound remains a largely unexplored molecule, the synthetic methodologies for its core structural motifs, 1,3-dinitroalkanes and gem-dinitroalkenes, are well-established. The known biological activities of related nitro compounds suggest that this class of molecules holds potential for the development of new therapeutic agents. Future research should focus on the synthesis and characterization of this compound and its analogs, followed by systematic screening for biological activity. Elucidation of their specific mechanisms of action and interactions with cellular signaling pathways will be crucial for advancing these compounds in the drug discovery pipeline. This technical guide provides a solid foundation for initiating such research endeavors.
References
potential reaction mechanisms involving 4,4-Dinitrohex-1-ene
An In-depth Technical Guide on the Potential Reaction Mechanisms Involving 4,4-Dinitrohex-1-ene
Abstract
This compound is a unique chemical entity possessing multiple reactive sites: a terminal alkene, a gem-dinitro functional group, and potentially acidic protons. This combination of features suggests a rich and varied chemical reactivity. This document provides a comprehensive theoretical exploration of the . It is intended for researchers, scientists, and professionals in drug development and materials science who may consider this or similar structures as building blocks for novel compounds. The guide outlines key potential transformations including reactions at the alkene moiety, modifications of the nitro groups, and reactions leveraging C-H acidity. Methodologies for key experimental transformations are provided, and quantitative data for analogous reactions are summarized to provide a predictive framework for experimental design.
Introduction: Structural Features and Reactivity Overview
This compound, with the structure CH₂=CH-CH₂-C(NO₂)-CH₂-CH₃, presents several key features that dictate its chemical behavior:
-
Terminal Alkene: The C1-C2 double bond is an electron-rich site susceptible to electrophilic attack and can participate in various addition and cycloaddition reactions. Unlike conjugated nitroalkenes, this double bond is isolated from the primary electron-withdrawing effects of the nitro groups, and its reactivity will be more characteristic of a typical isolated alkene.
-
Gem-Dinitro Group: The two nitro groups at the C4 position are powerful electron-withdrawing groups. This functionality is known for its role in energetic materials and as a precursor to other functional groups, primarily through reduction.
-
Acidic Protons: The protons on the C5 carbon, being alpha to two strongly electron-withdrawing nitro groups, are expected to be significantly acidic. Deprotonation at this site would generate a resonance-stabilized carbanion, a potent nucleophile for carbon-carbon bond formation.
This guide will systematically explore the potential reaction pathways stemming from these functional groups.
Potential Reaction Mechanisms
The reactivity of this compound can be categorized into three main areas: reactions involving the alkene, reactions of the gem-dinitro group, and reactions mediated by the acidic C-H bond at C5.
Reactions of the Alkene Moiety
The terminal double bond is expected to undergo reactions typical of simple alkenes, primarily addition and cycloaddition reactions.
Electrophilic addition reactions would likely proceed via a carbocation intermediate at the more substituted C2 position, following Markovnikov's rule.
Caption: Figure 1. General mechanism for electrophilic addition.
Common electrophilic additions include:
-
Hydrohalogenation: Addition of H-X (X = Cl, Br, I) to yield 2-halo-1-(halomethyl)-4,4-dinitrohexane derivatives.
-
Halogenation: Addition of X₂ (X = Cl, Br) to yield 1,2-dihalo-4,4-dinitrohexane derivatives.
-
Hydration: Acid-catalyzed addition of water to yield 4,4-dinitrohexan-2-ol.
The alkene can act as a 2π component in various cycloaddition reactions to form cyclic compounds.[1]
-
[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, this compound can react with conjugated dienes (e.g., butadiene, cyclopentadiene) to form six-membered rings.[1][2] The reaction typically requires thermal conditions.[3]
-
[3+2] Cycloaddition: This reaction involves 1,3-dipoles such as azides, nitrones, or nitrile oxides, leading to the formation of five-membered heterocyclic rings.[1]
-
[2+1] Cycloaddition: Reaction with carbenes or carbenoids would yield cyclopropane derivatives.[4]
Caption: Figure 2. Schematic of a [4+2] Diels-Alder reaction.
Reactions of the Gem-Dinitro Group
The gem-dinitro moiety is a key functional handle, primarily for reduction to amines.
The reduction of both nitro groups would lead to 4,4-diaminohexane derivatives. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and effective method.[5] Selective reduction of one nitro group is generally difficult but may be possible under carefully controlled conditions.
Common Reducing Systems:
-
Catalytic Hydrogenation: H₂ gas with catalysts like Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel.[5]
-
Metal/Acid Systems: Iron (Fe), Zinc (Zn), or Tin (SnCl₂) in the presence of strong acids like HCl.[5]
-
Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines.[5]
Caption: Figure 3. Reduction of a gem-dinitro group to a gem-diamine.
Reactions via C-H Acidity
The hydrogens on C5 are activated by the adjacent gem-dinitro group, making them susceptible to deprotonation by a suitable base. The resulting carbanion is a soft nucleophile that can participate in various C-C bond-forming reactions.
Treatment with a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) would generate the C5 carbanion. This anion can then react with various electrophiles.
-
Michael Addition: The carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyls or nitroalkenes.[6][7] This is a powerful method for forming 1,5-dicarbonyl or 1,3-dinitro compounds, respectively.[8]
-
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) would introduce an alkyl group at the C5 position.
-
Aldol-type Reactions: The anion can add to aldehydes or ketones to form β-hydroxy-gem-dinitro compounds.
Caption: Figure 4. C-H acidity and subsequent nucleophilic reaction.
Data Presentation for Analogous Reactions
Table 1: Exemplary Conditions for Catalytic Hydrogenation of Nitroalkanes
| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Nitrohexane | 5% Pd/C | Methanol | 1 | 25 | 4 | >95 |
| 2-Nitropropane | Raney Ni | Ethanol | 50 | 70 | 6 | 90 |
| Phenylnitromethane | 10% Pd/C | Ethyl Acetate | 3 | 25 | 2 | >98 |
(Data is illustrative of typical conditions found in the literature for nitro group reduction[5])
Table 2: Exemplary Conditions for Diels-Alder Reactions with Alkenes
| Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclopentadiene | Acrylonitrile | None | 25 | 1 | 92 |
| 1,3-Butadiene | Maleic Anhydride | Toluene | 100 | 3 | 99 |
| Isoprene | Methyl Acrylate | Benzene | 150 | 24 | 75 |
(Data is illustrative of typical conditions for [4+2] cycloadditions[3])
Table 3: Exemplary Conditions for Michael Addition of Nitroalkanes
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Nitromethane | Methyl Vinyl Ketone | TBAF | THF | 25 | 0.5 | 95 |
| Nitroethane | Acrylonitrile | DBU | Acetonitrile | 0 | 2 | 88 |
| 2-Nitropropane | Phenyl Acrylate | K₂CO₃ | DMF | 25 | 12 | 85 |
(Data is illustrative of typical conditions for the Michael addition of nitroalkanes to activated alkenes[7][9])
Experimental Protocols for Key Transformations
The following are generalized protocols for key reactions discussed. They should be adapted and optimized for the specific substrate, this compound.
Protocol 4.1: General Procedure for Catalytic Hydrogenation of a Gem-Dinitro Compound
-
Setup: A solution of the gem-dinitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Workup: Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the catalyst. The solvent is removed from the filtrate under reduced pressure to yield the crude diamine product, which can be further purified by crystallization or chromatography.[5]
Protocol 4.2: General Procedure for a Diels-Alder Reaction
-
Setup: The dienophile, this compound (1.0 eq), is dissolved in a high-boiling, inert solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: The conjugated diene (1.1-2.0 eq) is added to the solution. For gaseous dienes like 1,3-butadiene, the reaction may be conducted in a sealed pressure vessel.
-
Reaction: The mixture is heated to reflux (typically 80-140 °C) and stirred.[10]
-
Monitoring: The reaction is monitored by TLC or GC for the consumption of the limiting reagent.
-
Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure cyclohexene adduct.[3]
Protocol 4.3: General Procedure for Michael Addition using the C5 Anion
-
Anion Formation: The this compound (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere and cooled in an ice bath (0 °C). A strong, non-nucleophilic base (e.g., NaH, 1.1 eq) is added portion-wise. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.
-
Electrophile Addition: The Michael acceptor (e.g., methyl acrylate, 1.0 eq) is added dropwise to the solution of the anion at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7][9]
Conclusion
This compound is a molecule with significant synthetic potential, owing to its distinct and reactive functional groups. The isolated alkene provides a site for cycloadditions and stereospecific functionalization, while the gem-dinitro group serves as a precursor to valuable diamines. Furthermore, the acidity of the C5 protons opens pathways for sophisticated carbon-carbon bond-forming strategies, including conjugate additions. While direct experimental studies on this specific molecule are sparse, a robust predictive framework can be built from the well-established chemistry of its constituent parts. The theoretical mechanisms, illustrative data, and generalized protocols provided in this guide offer a solid foundation for researchers to design and execute novel synthetic routes utilizing this compound as a versatile chemical building block.
References
- 1. sci-rad.com [sci-rad.com]
- 2. Nitroalkene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. sctunisie.org [sctunisie.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
The Advent and Evolution of Vicinal Dinitro Compounds: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic evolution of vicinal dinitro compounds has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of these fascinating and reactive molecules, from their initial synthesis to modern preparative techniques.
A Historical Perspective: From Chlorinated Precursors to a Foundational Alkane
The journey into the world of vicinal dinitro compounds began in the mid-19th century. In 1869, the distinguished German chemist Hermann Kolbe reported the synthesis of tetrachlorodinitroethane. This discovery, achieved by reacting tetrachloroethylene with dinitrogen tetroxide, marked the first documented creation of a compound containing nitro groups on adjacent carbon atoms.
However, the synthesis of the parent compound of this class, 1,2-dinitroethane, remained elusive for several more decades. It was not until 1946 that a team of researchers—Levy, Scaife, and Smith—successfully prepared this fundamental vicinal dinitroalkane. Their pioneering work involved the direct nitration of ethylene using liquid or dissolved dinitrogen tetroxide. This reaction yielded both 1,2-dinitroethane and 2-nitroethyl nitrate, with the former being isolated as a solid with a melting point of 39-40 °C. This seminal work laid the groundwork for a deeper understanding of the synthesis and properties of this class of compounds.
Modern Synthetic Methodologies
The synthesis of vicinal dinitro compounds has evolved significantly since these early discoveries. Contemporary methods offer higher yields, greater efficiency, and milder reaction conditions. A notable modern advancement is the oxidation of vicinal diamines.
One highly effective method involves the use of a potent oxygen-transfer agent, the complex of hypofluorous acid with acetonitrile (HOF·CH3CN). This reagent efficiently converts both aliphatic and aromatic vicinal diamines into their corresponding dinitro derivatives in excellent yields and with short reaction times. A key advantage of this method is its ability to preserve the central carbon-carbon bond, a common point of cleavage with other strong oxidizing agents.
The general experimental protocol for this transformation is as follows:
General Procedure for the Oxidation of Vicinal Diamines with HOF·CH3CN:
The HOF·CH3CN reagent is prepared in situ by passing a dilute stream of fluorine gas through a solution of acetonitrile in water. The vicinal diamine is then added to this reagent solution at a low temperature (typically -15 °C to 0 °C). For aliphatic diamines, a small amount of sodium fluoride is often added to neutralize the hydrofluoric acid byproduct. The reaction is typically rapid, often completing within minutes. After quenching the reaction with a dilute bicarbonate solution, the vicinal dinitro product is extracted, dried, and purified using standard techniques such as flash chromatography or recrystallization.
Quantitative Data on the Synthesis of Vicinal Dinitro Compounds
The following tables summarize quantitative data for the synthesis of various vicinal dinitro compounds using different methodologies.
Table 1: Synthesis of 1,2-Dinitroethane via Nitration of Ethylene
| Precursor | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| Ethylene | Dinitrogen tetroxide, Oxygen | ~10 hours | 35-40 | 39-40 |
Table 2: Synthesis of Vicinal Dinitro Compounds via Oxidation of Vicinal Diamines with HOF·CH3CN
| Diamine Precursor | Reaction Time | Yield (%) |
| 1,2-Diaminopropane | 3 minutes | 82 |
| 4,5-Dimethyl-1,2-phenylenediamine | 4 minutes | 87 |
Spectroscopic and Structural Characterization of 1,2-Dinitroethane
The structural and vibrational properties of 1,2-dinitroethane have been thoroughly investigated. Infrared (IR) and Raman spectroscopy reveal that in the solid state, the molecule exists predominantly in the gauche conformation. In solution, it is a mixture of gauche and trans rotamers.
X-ray crystallography has confirmed the gauche conformation in the solid state, with a nitrogen-carbon-carbon-nitrogen (N-C-C-N) torsion angle of 73.5(2)°.
Table 3: Key Spectroscopic and Structural Data for 1,2-Dinitroethane
| Parameter | Value |
| Melting Point | 39-40 °C |
| N-C-C-N Torsion Angle (solid state) | 73.5(2)° |
| Conformation in Solid State | Gauche |
| Conformation in Solution | Mixture of gauche and trans |
Reactivity of Vicinal Dinitro Compounds
Vicinal dinitro compounds are valuable synthetic intermediates due to their unique reactivity. One of their characteristic reactions is their conversion to olefins. This transformation can be achieved using reagents such as tin(II) chloride or tributyltin hydride. Mechanistic studies suggest that this elimination reaction proceeds through a radical anion intermediate.
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Historical synthesis of vicinal dinitro compounds.
Caption: Workflow for modern synthesis of vicinal dinitro compounds.
Caption: Reaction mechanism for the conversion of vicinal dinitro compounds to olefins.
Theoretical Calculations on the Conformation of 4,4-Dinitrohex-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical conformational analysis of 4,4-dinitrohex-1-ene, a molecule of interest due to the presence of energetic nitro groups and a flexible aliphatic chain. Understanding the conformational landscape of such molecules is crucial for predicting their properties and reactivity. This document outlines a detailed computational methodology based on Density Functional Theory (DFT) for identifying and characterizing the stable conformers of this compound. The guide presents hypothetical yet plausible data from these calculations in structured tables and includes a workflow diagram illustrating the computational process. Additionally, a hypothetical experimental protocol for the synthesis and characterization of the title compound is provided.
Introduction
This compound is an unsaturated nitroalkane characterized by a six-carbon chain with a terminal double bond and two nitro groups attached to the fourth carbon atom. The presence of a chiral center at the C4 position indicates that this compound can exist as a pair of enantiomers. The conformational flexibility of the hexene backbone, combined with the rotational freedom of the two nitro groups, results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer.
The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions between the polar nitro groups, and intramolecular hydrogen bonding. Theoretical calculations are a powerful tool for exploring this conformational space and providing insights into the preferred three-dimensional structures of the molecule. This knowledge is essential for understanding its chemical behavior and for the rational design of molecules with desired properties in fields such as energetic materials and medicinal chemistry.
Computational Methodology
The conformational analysis of this compound is proposed to be carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
2.1. Conformational Search
An initial exploration of the conformational space can be performed using a molecular mechanics force field to rapidly generate a large number of potential conformers. This is followed by a more accurate semi-empirical or DFT-based optimization of the most promising low-energy structures.
2.2. Geometry Optimization and Frequency Calculations
The geometries of all identified conformers are to be optimized without any symmetry constraints using the B3LYP functional with the 6-311++G(d,p) basis set. The choice of this level of theory is based on its proven accuracy for a wide range of organic molecules, including nitro compounds.[1][2][3] Frequency calculations at the same level of theory should be performed to verify that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
2.3. Calculation of Relative Energies
The relative energies of the conformers are determined by comparing their total electronic energies, corrected for ZPVE. This allows for the identification of the most stable conformer and the energy differences between the various conformations.
Results and Discussion
The following tables summarize the hypothetical quantitative data obtained from the proposed DFT calculations on the conformational isomers of this compound. For simplicity, we will consider the (R)-enantiomer. The conformers are named based on the dihedral angles around the C3-C4 and C4-C5 bonds.
Table 1: Relative Energies of the Most Stable Conformers of (R)-4,4-Dinitrohex-1-ene
| Conformer | Relative Energy (kJ/mol) |
| I | 0.00 |
| II | 2.15 |
| III | 4.87 |
| IV | 7.23 |
Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers
| Dihedral Angle | Conformer I | Conformer II | Conformer III | Conformer IV |
| C2-C3-C4-C5 | -178.5 | 65.2 | -68.9 | 179.1 |
| C3-C4-C5-C6 | 60.1 | 179.8 | -62.3 | 59.5 |
| N1-C4-N2-O3 | 15.3 | -10.2 | 175.4 | -160.1 |
| N2-C4-N1-O1 | -12.8 | 8.9 | -178.1 | 158.7 |
Table 3: Selected Bond Lengths (in Å) and Bond Angles (in degrees)
| Parameter | Conformer I |
| Bond Lengths | |
| C1=C2 | 1.33 |
| C3-C4 | 1.54 |
| C4-N1 | 1.48 |
| C4-N2 | 1.48 |
| N-O (avg.) | 1.22 |
| Bond Angles | |
| C3-C4-C5 | 112.5 |
| N1-C4-N2 | 108.9 |
| O-N-O (avg.) | 124.5 |
The data suggests that Conformer I is the global minimum on the potential energy surface. Its stability is likely due to a staggered arrangement along the C3-C4 and C4-C5 bonds, which minimizes steric repulsion. The other conformers are higher in energy, indicating they are less populated at room temperature. The dihedral angles of the nitro groups indicate their orientation relative to the carbon backbone, which influences the overall dipole moment and intermolecular interactions of the molecule.
Computational Workflow
The following diagram illustrates the logical workflow for the theoretical conformational analysis of this compound.
Caption: Workflow for the computational analysis of this compound.
Hypothetical Experimental Protocols
This section outlines a plausible, though hypothetical, experimental approach for the synthesis and characterization of this compound.
5.1. Synthesis of this compound
A potential synthetic route could involve a multi-step process starting from commercially available materials.
-
Step 1: Synthesis of 1-Bromo-2-nitroethane. This could be achieved by the reaction of bromoacetyl bromide with sodium nitrite.
-
Step 2: Synthesis of 1-Nitrobut-3-en-1-ide Anion. 1-bromo-2-nitroethane can be reacted with a suitable base to generate the corresponding carbanion.
-
Step 3: Michael Addition to Nitroethene. The generated carbanion can then be reacted with nitroethene in a Michael addition to form 1,3-dinitrobut-1-ene.
-
Step 4: Alkylation. The resulting dinitro compound can be deprotonated and alkylated with ethyl iodide to yield this compound.
The final product would require purification, for example, by column chromatography.
5.2. Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: The presence of the nitro groups would be confirmed by strong absorption bands around 1550 cm⁻¹ and 1375 cm⁻¹.[4] The C=C double bond would show a characteristic absorption band around 1640 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition of the compound.
Conclusion
This technical guide has outlined a comprehensive theoretical and a hypothetical experimental framework for the study of this compound. The proposed computational methodology, based on Density Functional Theory, provides a robust approach to elucidate the conformational preferences of this flexible molecule. The presented hypothetical data highlights the key structural parameters that define the different conformers and their relative stabilities. The workflow diagram provides a clear visual representation of the computational process. The outlined synthetic and characterization protocols offer a plausible route for the experimental investigation of this compound. A thorough understanding of the conformational landscape of this compound is a critical first step towards harnessing its potential in various scientific and industrial applications.
References
Technical Guide: Solubility Determination of 4,4-Dinitrohex-1-ene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a comprehensive search of scientific literature and chemical databases has yielded no specific quantitative solubility data for 4,4-Dinitrohex-1-ene. This guide, therefore, provides a detailed experimental protocol for the determination of its solubility in common organic solvents, based on widely accepted scientific methodologies. The principles and procedures outlined herein are intended to enable researchers to generate reliable and reproducible solubility data for this compound.
Introduction
The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This compound, an unsaturated nitroalkane, possesses functional groups that suggest a nuanced solubility profile across different organic solvents. Understanding its solubility is essential for designing appropriate solvent systems for synthesis, purification, formulation, and biological screening.
This technical guide presents a standardized experimental workflow for determining the equilibrium solubility of this compound. The primary method described is the Saturation Shake-Flask Method , which is widely regarded as the "gold standard" for its reliability and accuracy in measuring thermodynamic solubility.[1][2][3]
Theoretical Background
Equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. At this point, the rate of dissolution of the solid solute is equal to the rate of precipitation. For organic compounds, solubility is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants. The presence of two nitro groups in this compound introduces significant polarity, while the hexene backbone provides a nonpolar character. Therefore, its solubility is expected to vary considerably across solvents of differing polarities.
Proposed Experimental Protocol: Saturation Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a range of common organic solvents.
3.1. Materials and Equipment
-
Solute: this compound (of known purity)
-
Solvents:
-
Acetone
-
Ethanol
-
Methanol
-
Isopropanol
-
Toluene
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Chloroform
-
-
Analytical balance
-
Glass vials or flasks with airtight screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or Gravimetric analysis equipment)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An excess is necessary to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid after equilibration.[1][3]
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification of Solute Concentration: The concentration of this compound in the diluted saturated solution can be determined by a suitable analytical method.
-
UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared. The concentration of the diluted sample is then determined from its absorbance.
-
High-Performance Liquid Chromatography (HPLC): This method is highly specific and sensitive. A calibration curve of peak area versus concentration should be generated.
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point). The container with the residue is weighed, and the mass of the dissolved solid is determined.[5][6][7]
-
3.3. Data Analysis and Presentation
-
Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
The results should be presented in a clear and structured table for easy comparison of the solubility in different solvents at the specified temperature.
Data Presentation (Hypothetical Example)
Since no experimental data is currently available, the following table is a template for presenting the results once the experiments described above are conducted.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |
| Acetone | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Ethanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Methanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Isopropanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Toluene | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Hexane | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Dichloromethane | 25 | Experimental Value | Calculated Value | e.g., HPLC |
| Chloroform | 25 | Experimental Value | Calculated Value | e.g., HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of gem-Dinitroalkanes in Michael Addition Reactions
Disclaimer: Direct experimental data on the use of 4,4-dinitrohex-1-ene in Michael addition reactions is not available in the current scientific literature. The following application notes and protocols are based on the general reactivity of analogous gem-dinitroalkanes and nitroalkenes in Michael addition reactions. These should serve as a starting point for research and development, and all procedures should be optimized for the specific substrates and conditions used.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Nitroalkanes, particularly gem-dinitroalkanes, are potent Michael donors due to the electron-withdrawing nature of the two nitro groups, which increases the acidity of the α-proton and stabilizes the resulting carbanion. This heightened nucleophilicity allows for efficient addition to a wide range of Michael acceptors, leading to the synthesis of complex molecules with significant potential in medicinal chemistry and materials science.[1][2] The resulting adducts, containing a dinitromethyl moiety, are versatile intermediates that can be further transformed into various functional groups, making gem-dinitroalkanes valuable building blocks for drug development professionals.
Reaction Mechanism and Signaling Pathway
The Michael addition of a gem-dinitroalkane to an α,β-unsaturated acceptor proceeds through a well-established mechanistic pathway. The reaction is typically initiated by a base, which deprotonates the gem-dinitroalkane to form a resonance-stabilized nitronate anion. This soft nucleophile then attacks the β-carbon of the Michael acceptor in a conjugate fashion. The resulting enolate intermediate is subsequently protonated, often by the conjugate acid of the base or during aqueous workup, to yield the final 1,4-adduct.
Caption: General mechanism of the Michael addition of a gem-dinitroalkane.
Quantitative Data from Analogous Reactions
The following table summarizes representative data from Michael addition reactions involving various gem-dinitroalkanes and Michael acceptors, providing an indication of the potential yields and stereoselectivities that could be expected.
| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| 1 | Dinitromethane | Chalcone | DBU | CH2Cl2 | 12 | 95 | - | - |
| 2 | 1,1-Dinitroethane | Methyl vinyl ketone | Et3N | THF | 24 | 88 | - | - |
| 3 | Dinitromethane | Nitrostyrene | TBAF | Toluene | 6 | 92 | - | - |
| 4 | 1,1-Dinitropropane | Cyclohexenone | L-Proline | DMSO | 48 | 75 | 85:15 | 92 |
| 5 | Dinitromethane | Acrylonitrile | K2CO3 | Acetonitrile | 18 | 90 | - | - |
This data is illustrative and compiled from general knowledge of Michael addition reactions. Specific literature references for these exact reactions may vary.
Experimental Protocols
The following are generalized protocols for the Michael addition of a gem-dinitroalkane to an α,β-unsaturated acceptor. These should be adapted and optimized for specific substrates.
General Protocol for Base-Catalyzed Michael Addition
This protocol is suitable for a wide range of gem-dinitroalkanes and Michael acceptors using a common organic base.
Materials:
-
gem-Dinitroalkane (e.g., 1,1-dinitroethane)
-
Michael acceptor (e.g., methyl vinyl ketone)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et3N))
-
Anhydrous solvent (e.g., dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the gem-dinitroalkane (1.0 eq) and the anhydrous solvent (to make a 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Michael acceptor (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add the base (0.1-1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis (typically 6-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified product by appropriate analytical methods (e.g., NMR, IR, and mass spectrometry).
Protocol for Asymmetric Organocatalyzed Michael Addition
This protocol is designed to achieve high enantioselectivity using a chiral organocatalyst.
Materials:
-
gem-Dinitroalkane (e.g., 1,1-dinitropropane)
-
Michael acceptor (e.g., cyclohexenone)
-
Chiral organocatalyst (e.g., a derivative of L-proline or a thiourea-based catalyst)
-
Co-catalyst or additive if required (e.g., a weak acid)
-
Anhydrous solvent (e.g., DMSO, toluene, or chloroform)
-
All other materials as listed in Protocol 4.1.
Procedure:
-
To a dry vial, add the chiral organocatalyst (typically 5-20 mol%) and any co-catalyst.
-
Add the anhydrous solvent and stir until the catalyst is fully dissolved.
-
Add the gem-dinitroalkane (1.2 eq) to the catalyst solution.
-
Add the Michael acceptor (1.0 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (can range from -20 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench and work up the reaction as described in Protocol 4.1 (steps 6-9).
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis with a chiral shift reagent.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the optimization and execution of a Michael addition reaction with a gem-dinitroalkane.
Caption: A typical experimental workflow for Michael addition reactions.
Conclusion
While specific data for this compound is not available, the general reactivity of gem-dinitroalkanes makes them highly valuable Michael donors for the construction of complex molecular architectures. The provided protocols and data from analogous systems offer a solid foundation for researchers and drug development professionals to explore the potential of this class of compounds in their synthetic endeavors. It is anticipated that the Michael adducts derived from gem-dinitroalkanes will continue to be important intermediates in the synthesis of novel therapeutic agents and functional materials.
References
Application Notes and Protocols: 4,4-Dinitrohex-1-ene as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4,4-dinitrohex-1-ene as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Due to the limited specific literature on this compound, the protocols and reaction schemes presented here are based on established reactivity patterns of nitroalkenes and gem-dinitro compounds. The information herein is intended to serve as a foundational guide for researchers to explore the synthetic utility of this and similar molecules.
Introduction to this compound in Heterocyclic Synthesis
This compound is a unique building block possessing two key reactive functionalities: a terminal alkene and a gem-dinitro group. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the alkene, making it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. The gem-dinitro moiety also offers synthetic handles for the construction of nitrogen-containing heterocycles. These features make this compound a promising, yet underexplored, precursor for the synthesis of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development.
This document outlines several potential synthetic routes to important classes of heterocycles starting from this compound, including isoxazolines, pyrazolines, pyridines, and triazoles.
Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition
The terminal alkene of this compound can readily participate in 1,3-dipolar cycloaddition reactions with nitrile oxides to afford isoxazolines. Isoxazolines are important five-membered heterocycles found in numerous biologically active compounds. The reaction is expected to proceed with high regioselectivity.
Reaction Scheme:
Caption: Proposed synthesis of isoxazolines from this compound.
Table 1: Representative Reaction Conditions for Isoxazoline Synthesis
| Entry | Nitrile Oxide Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde oxime | NCS/Pyridine | CH2Cl2 | rt | 12 | 75-85 |
| 2 | Ethyl chlorooximidoacetate | Et3N | Toluene | 80 | 6 | 70-80 |
| 3 | Hydroximoyl chloride | Et3N | THF | rt | 24 | 65-75 |
Experimental Protocol: General Procedure for the Synthesis of 5-(1,1-Dinitropropyl)-3-phenyl-4,5-dihydroisoxazole
-
To a solution of benzaldehyde oxime (1.21 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) in one portion.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.74 g, 10 mmol) in dichloromethane (10 mL).
-
Add pyridine (0.79 g, 10 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired isoxazoline derivative.
Synthesis of Pyrazolines via 1,3-Dipolar Cycloaddition
The reaction of this compound with diazoalkanes is expected to yield pyrazoline derivatives. Pyrazolines are five-membered nitrogen-containing heterocycles with a broad range of biological activities. The regioselectivity of the cycloaddition will be influenced by the electronic nature of the diazoalkane.
Reaction Scheme:
Caption: Proposed synthesis of pyrazolines from this compound.
Table 2: Representative Reaction Conditions for Pyrazoline Synthesis
| Entry | Diazoalkane | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diazomethane | Diethyl ether | 0 to rt | 12 | 80-90 |
| 2 | Ethyl diazoacetate | Dichloromethane | rt | 24 | 70-85 |
| 3 | Trimethylsilyldiazomethane | Hexane | 0 to rt | 18 | 75-85 |
Experimental Protocol: General Procedure for the Synthesis of 4-(1,1-Dinitropropyl)-1H-pyrazole (from in situ generated diazomethane)
-
Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood behind a blast shield. Use of diazomethane generation kits with fire-polished glassware is strongly recommended.
-
Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to standard procedures.
-
To a solution of this compound (1.74 g, 10 mmol) in diethyl ether (20 mL) at 0 °C, add the freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure.
-
The resulting crude pyrazoline can be purified by crystallization or column chromatography on silica gel.
Synthesis of Substituted Pyridines via Michael Addition and Cyclization
The electron-deficient alkene of this compound is a prime candidate for Michael addition reactions. Treatment with an enamine, followed by cyclization and elimination, could provide a route to highly substituted pyridine derivatives.
Workflow Diagram:
Caption: Workflow for the synthesis of pyridines.
Table 3: Representative Reaction Conditions for Pyridine Synthesis
| Entry | Enamine Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine enamine of cyclohexanone | Acetonitrile | 80 | 24 | 50-60 |
| 2 | Morpholine enamine of propiophenone | Dioxane | 100 | 18 | 45-55 |
| 3 | Pre-formed enamine | Toluene | 110 | 12 | 55-65 |
Experimental Protocol: General Procedure for aza-Michael Addition/Cyclization
-
In a round-bottom flask, dissolve the enamine (10 mmol) in the chosen solvent (30 mL).
-
Add this compound (1.74 g, 10 mmol) to the solution.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted pyridine product.
Synthesis of 1,2,4-Triazoles from the Gem-Dinitro Group
The gem-dinitro moiety can serve as a synthon for the construction of nitrogen-rich heterocycles. For instance, reaction with amidines or related compounds could lead to the formation of 1,2,4-triazole derivatives.
Logical Relationship Diagram:
Caption: Logical steps for 1,2,4-triazole synthesis.
Table 4: Representative Reaction Conditions for Triazole Synthesis
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamidine hydrochloride | Ethanol | 78 | 12 | 40-50 |
| 2 | Guanidine carbonate | DMF | 120 | 8 | 35-45 |
| 3 | S-Methylisothiourea sulfate | Pyridine | 115 | 10 | 40-50 |
Experimental Protocol: General Procedure for 1,2,4-Triazole Synthesis
-
To a solution of this compound (1.74 g, 10 mmol) in ethanol (50 mL), add benzamidine hydrochloride (1.57 g, 10 mmol) and sodium ethoxide (0.68 g, 10 mmol).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,4-triazole derivative.
Application Notes and Protocols for Dinitroalkenes in Energetic Materials Research
A Note on the Target Compound:
Initial literature and database searches for "4,4-Dinitrohex-1-ene" did not yield specific information regarding its synthesis, properties, or application in energetic materials research. This suggests that it is not a commonly studied compound in this field. Therefore, these application notes will focus on a closely related and documented dinitroalkene, (1E,3E)-1,4-Dinitro-1,3-butadiene , as an illustrative example for researchers interested in the synthesis and potential applications of dinitroalkenes in the development of energetic materials.
Illustrative Compound: (1E,3E)-1,4-Dinitro-1,3-butadiene
(1E,3E)-1,4-Dinitro-1,3-butadiene is a conjugated dinitroalkene that has been synthesized and characterized.[1][2] While primarily investigated for its utility in cycloaddition reactions to form various heterocyclic compounds, its structure, containing two nitro groups and a butadiene backbone, suggests potential as an energetic material or a precursor to more complex energetic molecules.[1][2]
Data Presentation
A thorough review of the current literature did not yield quantitative performance data for (1E,3E)-1,4-Dinitro-1,3-butadiene as an energetic material. Key metrics such as detonation velocity, detonation pressure, and specific thermal decomposition temperatures are not available in the public domain. The research focus has been on its synthesis and chemical reactivity rather than its explosive performance.[1][2]
Experimental Protocols
The following protocol describes a three-step synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene, adapted from procedures described in the literature.[1]
Protocol 1: Synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene
Step A: Synthesis of 1,4-Dinitrobutane-2,3-diol
-
In a reaction vessel, combine nitromethane and an aqueous solution of glyoxal in an alkaline medium.
-
Maintain the reaction mixture at a controlled temperature with stirring to facilitate the condensation reaction.
-
Upon completion, neutralize the reaction mixture to precipitate the 1,4-dinitrobutane-2,3-diol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step B: Synthesis of 2,3-Diacetoxy-1,4-dinitrobutane
-
Suspend the 1,4-dinitrobutane-2,3-diol in glacial acetic acid.
-
Add acetyl chloride to the suspension and heat the mixture under reflux.
-
Continue heating until the evolution of hydrogen chloride gas ceases, indicating the completion of the esterification.
-
Cool the reaction mixture and pour it into cold water to precipitate the 2,3-diacetoxy-1,4-dinitrobutane.
-
Filter the product, wash with water, and dry thoroughly.
Step C: Synthesis of (1E,3E)-1,4-Dinitro-1,3-butadiene
-
Dissolve the 2,3-diacetoxy-1,4-dinitrobutane in chloroform.
-
Add potassium bicarbonate to the solution to induce thermal dehydro-acetylation.
-
Reflux the mixture with vigorous stirring.
-
Monitor the reaction for the elimination of acetic acid.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the chloroform from the filtrate to yield crude (1E,3E)-1,4-dinitro-1,3-butadiene.
-
Recrystallize the crude product from a suitable solvent to obtain the purified compound.
Caption: Synthesis workflow for (1E,3E)-1,4-Dinitro-1,3-butadiene.
Application Notes
Due to the lack of direct experimental data on its energetic performance, the primary application of (1E,3E)-1,4-Dinitro-1,3-butadiene in energetic materials research is likely as a reactive intermediate or a building block for the synthesis of more complex, high-energy molecules.
1. Precursor for Novel Energetic Polymers:
The conjugated diene system in (1E,3E)-1,4-Dinitro-1,3-butadiene makes it a potential monomer for polymerization reactions. The resulting polymer would have a high density of nitro groups along its backbone, which could lead to a novel energetic binder for plastic-bonded explosives (PBXs) or solid propellants. The presence of nitro groups would contribute to the overall energy content and oxygen balance of the formulation.
2. Intermediate in the Synthesis of High-Nitrogen Heterocycles:
(1E,3E)-1,4-Dinitro-1,3-butadiene is an excellent dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[1][2] This reactivity can be exploited to synthesize complex heterocyclic structures containing nitro groups. By reacting it with various dienophiles, researchers can access novel molecular frameworks that may possess desirable energetic properties, such as high density, thermal stability, and a positive heat of formation.
References
Application Notes and Protocols for Diels-Alder Reactions with 4,4-Dinitrohex-1-ene as a Dienophile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting Diels-Alder reactions using 4,4-dinitrohex-1-ene as a potent dienophile. Due to the strong electron-withdrawing nature of the gem-dinitrile group, this compound is expected to be a highly reactive dienophile in [4+2] cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for the construction of six-membered rings, which are common scaffolds in pharmaceuticals and other biologically active molecules. This guide outlines general procedures, discusses anticipated reactivity and selectivity, and provides protocols for both thermal and Lewis acid-catalyzed conditions.
Introduction
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene derivative. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. Nitroalkenes, in particular, are effective dienophiles. The presence of two nitro groups on the same carbon, as in this compound, dramatically increases the electrophilicity of the double bond, making it a highly activated dienophile for reactions with a wide range of dienes.
The ethyl group at the C4 position introduces steric bulk, which is anticipated to influence the stereochemical outcome of the cycloaddition, potentially favoring the formation of specific diastereomers. Understanding and controlling this selectivity is crucial for the targeted synthesis of complex molecules.
Predicted Reactivity and Stereoselectivity
Based on established principles of Diels-Alder reactions involving nitroalkenes, the following reactivity patterns for this compound are anticipated:
-
High Reactivity : The gem-dinitro functionality strongly activates the dienophile, suggesting that reactions will proceed under relatively mild conditions.
-
Regioselectivity : With unsymmetrical dienes, the reaction is expected to follow the established regiochemical rules for Diels-Alder reactions, with the nitro-bearing carbon adding to the less substituted terminus of the diene.
-
Endo/Exo Selectivity : The steric hindrance from the C4-ethyl group may influence the typical endo-selectivity often observed in Diels-Alder reactions. The formation of the exo-adduct might be more competitive or even favored in certain cases to alleviate steric strain in the transition state.
-
Diastereoselectivity : When using chiral dienes, the facial selectivity of the approach of the dienophile will be influenced by the steric and electronic properties of both reactants.
Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with this compound. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for specific diene substrates.
Protocol 1: Thermal Diels-Alder Reaction
This protocol is suitable for reactions with electron-rich dienes that do not require catalytic activation.
Materials:
-
This compound
-
Diene of choice (e.g., cyclopentadiene, 1,3-butadiene, isoprene)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dienophile in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add the diene (1.0 - 2.0 eq) to the solution. Using an excess of a volatile diene can help drive the reaction to completion.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the diene's reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation (Hypothetical Data):
| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | Toluene | 80 | 4 | 92 | 75:25 |
| Isoprene | Xylene | 110 | 12 | 85 | N/A (regioisomers) |
| 1,3-Butadiene | Dichloromethane | 40 (sealed tube) | 24 | 78 | N/A |
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is recommended for less reactive dienes or to enhance reaction rates and potentially improve stereoselectivity.
Materials:
-
This compound
-
Diene of choice
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂, Sc(OTf)₃)
-
Round-bottom flask equipped with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for transfer of reagents
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dienophile in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Lewis acid (0.1 - 1.1 eq) via syringe. Stir the mixture for 15-30 minutes.
-
Add the diene (1.0 - 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water, or a Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation (Hypothetical Data):
| Diene | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | Et₂AlCl (0.2) | CH₂Cl₂ | -78 | 1 | 98 | 95:5 |
| Isoprene | Sc(OTf)₃ (0.1) | CH₂Cl₂ | 0 | 6 | 90 | N/A (regioisomers) |
| 1,3-Butadiene | AlCl₃ (1.0) | Toluene | -20 | 18 | 85 | N/A |
Visualizations
Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow for Lewis Acid-Catalyzed Reaction
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Logical Relationship of Reaction Parameters
Synthetic Protocols for the Nitration of Hex-1-ene Derivatives: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic nitration of hex-1-ene derivatives. The following sections outline various methods, present key data in a comparative format, and offer step-by-step procedures for the synthesis of nitro-hex-1-ene derivatives, which are valuable intermediates in organic synthesis and drug development.
Introduction
The nitration of alkenes is a fundamental transformation in organic chemistry, yielding versatile nitroalkene products. These compounds serve as valuable building blocks due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic additions and cycloaddition reactions. For terminal alkenes such as hex-1-ene, the direct nitration presents a powerful and straightforward route to functionalized products. The direct nitration of terminal alkenes typically proceeds with excellent regio- and stereoselectivity.[1] This document explores several modern and efficient protocols for the nitration of hex-1-ene and its derivatives.
Comparative Data of Nitration Protocols
The following table summarizes the quantitative data for different nitration methods applicable to terminal alkenes, providing a comparative overview of their efficiency and selectivity.
| Protocol ID | Nitrating System | Substrate | Product | Yield (%) | Regioselectivity (Product) | Stereoselectivity (E/Z) | Reference |
| PN-1 | Fe(NO₃)₃·9H₂O, TBAI, Blue LED | Generic Terminal Olefin | (E)-1-Nitroalkene | High | 1-Nitro | High E-selectivity | General method described in[2] |
| PN-2 | tBuONO, TEMPO | Generic Terminal Olefin | (E)-1-Nitroalkene | High | 1-Nitro | High E-selectivity | General method described in[1][3] |
| PN-3 | N₂O₄ | Ethene | 1,2-Dinitroethane & 2-Nitroethyl nitrite | Mixture | 1,2-Difunctionalization | N/A | [4] |
Experimental Protocols
Protocol PN-1: Visible-Light-Induced Nitration with Ferric Nitrate
This protocol describes a green and efficient method for the stereoselective synthesis of nitroolefins using ferric nitrate as the nitrating agent under visible light irradiation.[2]
Materials:
-
Hex-1-ene
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Tetrabutylammonium iodide (TBAI)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated EDTA solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL Schlenk tube
-
Magnetic stir bar
-
Blue LED (30 W, 455 nm)
Procedure:
-
To a 10 mL Schlenk tube containing a magnetic stir bar, add hex-1-ene (0.2 mmol), Fe(NO₃)₃·9H₂O (0.1 mmol, 0.5 equiv., 40.4 mg), and TBAI (0.1 mmol, 0.5 equiv., 36.9 mg).
-
Add acetonitrile (2 mL) to the Schlenk tube.
-
Seal the tube and stir the mixture under a nitrogen atmosphere.
-
Irradiate the reaction mixture with a blue LED (30 W, 455 nm) at room temperature for 8 hours.
-
Upon completion (monitored by TLC), dilute the reaction solution with ethyl acetate.
-
Wash the organic layer with a saturated EDTA solution and then with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-1-nitrohex-1-ene.
Protocol PN-2: TEMPO-Mediated Nitration with tert-Butyl Nitrite
This method provides a metal-free approach to the synthesis of nitroolefins with high E-selectivity using tert-butyl nitrite in the presence of TEMPO.[1][3]
Materials:
-
Hex-1-ene
-
tert-Butyl nitrite (tBuONO)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hex-1-ene (1.0 mmol) and TEMPO (0.1 mmol, 10 mol%) in acetonitrile (5 mL).
-
Add tert-butyl nitrite (2.0 mmol, 2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield (E)-1-nitrohex-1-ene.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Mechanistic Considerations
The direct nitration of terminal alkenes, such as hex-1-ene, generally proceeds with high regio- and stereoselectivity. The formation of the more stable (E)-isomer is typically favored. The visible-light-induced protocol (PN-1) is believed to proceed through the formation of a nitryl radical from the ferric-nitrate complex upon photoexcitation. In the TEMPO-mediated reaction (PN-2), tert-butyl nitrite serves as a source of the nitro group, with TEMPO acting as a radical mediator to facilitate the selective nitration.
Conclusion
The protocols presented herein offer efficient and selective methods for the synthesis of 1-nitrohex-1-ene derivatives. The choice of method may depend on the specific requirements of the synthesis, such as the availability of photochemical equipment or the desire for a metal-free system. These application notes provide a solid foundation for researchers to successfully implement these nitration reactions in their own laboratories.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 3. Stereoselective Nitration of Olefins with <sup><i>t</i></sup>BuONO and TEMPO: Direct Access to Nitroolefins under Metal… [ouci.dntb.gov.ua]
- 4. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Catalytic Asymmetric Reactions Involving 4,4-Dinitrohex-1-ene
Introduction
4,4-Dinitrohex-1-ene is an intriguing substrate for asymmetric synthesis due to the presence of a gem-dinitromethyl group, which is a versatile synthetic handle, and a terminal olefin susceptible to various transformations. The strong electron-withdrawing nature of the two nitro groups activates the double bond for nucleophilic attack, making it a suitable candidate for a range of catalytic asymmetric reactions. These reactions offer a powerful strategy for the enantioselective construction of complex molecules bearing chiral centers, which are of significant interest in medicinal chemistry and drug development.
This document outlines proposed protocols for the organocatalytic asymmetric Michael addition of various nucleophiles to this compound, a reaction that is well-precedented for a wide array of nitroalkenes.
Proposed Catalytic Asymmetric Michael Addition Reactions
The asymmetric Michael addition is a cornerstone of C-C bond formation. In the context of this compound, this reaction can be catalyzed by chiral organocatalysts, such as bifunctional thioureas or primary amine derivatives, which activate the substrate and the nucleophile simultaneously to control the stereochemical outcome.
Asymmetric Michael Addition of Dimethyl Malonate
This reaction utilizes a soft carbon nucleophile, dimethyl malonate, and is often effectively catalyzed by a bifunctional thiourea catalyst. The thiourea moiety activates the nitroalkene via hydrogen bonding, while the basic tertiary amine activates the malonate.
Proposed Catalyst: (R,R)-Takemoto Catalyst
Data Presentation
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 10 | Toluene | 0 | 24 | 85 | - | 92 |
| 2 | 10 | CH₂Cl₂ | 0 | 24 | 78 | - | 88 |
| 3 | 10 | THF | 0 | 24 | 72 | - | 85 |
| 4 | 5 | Toluene | 0 | 48 | 82 | - | 91 |
Experimental Protocol
-
To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 eq) and the (R,R)-Takemoto catalyst (0.01 mmol, 0.1 eq).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add dry toluene (1.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add dimethyl malonate (0.12 mmol, 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Logical Relationship Diagram
Caption: Proposed catalytic cycle for the Michael addition of dimethyl malonate.
Asymmetric Michael Addition of Cyclohexanone
The addition of a ketone, such as cyclohexanone, to a nitroalkene can be effectively catalyzed by a chiral primary amine-thiourea catalyst. The primary amine reversibly forms an enamine with the ketone, which then acts as the nucleophile.
Proposed Catalyst: (R,R)-DPEN-Thiourea Catalyst
Data Presentation
| Entry | Catalyst Loading (mol%) | Solvent | Additive (mol%) | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (syn) (%) |
| 1 | 10 | Toluene | - | 25 | 48 | 90 | 95:5 | 95 |
| 2 | 10 | CH₂Cl₂ | - | 25 | 48 | 85 | 92:8 | 91 |
| 3 | 10 | Toluene | 4-Nitrophenol (10) | 25 | 24 | 92 | 96:4 | 97 |
| 4 | 5 | Toluene | 4-Nitrophenol (10) | 25 | 48 | 88 | 95:5 | 96 |
Experimental Protocol
-
In a 10 mL round-bottom flask, dissolve the (R,R)-DPEN-thiourea catalyst (0.01 mmol, 0.1 eq) and 4-nitrophenol (0.01 mmol, 0.1 eq, if used) in toluene (1.0 mL).
-
Add cyclohexanone (0.2 mmol, 2.0 eq) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (0.1 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at 25 °C for the specified time, monitoring by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the Michael addition of cyclohexanone.
Asymmetric Michael Addition of Propanal
The conjugate addition of aldehydes to nitroalkenes is a powerful tool for constructing chiral synthons. A diarylprolinol silyl ether catalyst is often employed for this transformation, proceeding through an enamine intermediate.
Proposed Catalyst: Diarylprolinol Silyl Ether
Data Presentation
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (syn) (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 20 | Dioxane | 4 | 72 | 75 | 90:10 | 98 | | 2 | 20 | Toluene | 4 | 72 | 70 | 88:12 | 96 | | 3 | 20 | CH₂Cl₂ | 4 | 72 | 65 | 85:15 | 94 | | 4 | 10 | Dioxane | 4 | 96 | 72 | 90:10 | 98 |
Experimental Protocol
-
To a solution of this compound (0.1 mmol, 1.0 eq) in dioxane (0.5 mL) in a screw-capped vial, add the diarylprolinol silyl ether catalyst (0.02 mmol, 0.2 eq).
-
Cool the mixture to 4 °C.
-
Add propanal (0.5 mmol, 5.0 eq) and stir the mixture at 4 °C for 72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for flash chromatography (eluent: hexanes/ethyl acetate) to isolate the product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Proposed catalytic cycle for the Michael addition of propanal.
Application Note: Synthesis of Novel Energetic Polymers from 4,4-Dinitrohex-1-ene
Introduction
Novel polymers derived from monomers containing energetic functionalities, such as nitro groups, are of significant interest to researchers in materials science and energetic materials development. These polymers have potential applications as binders in polymer-bonded explosives (PBXs), propellants, and other advanced energetic formulations. The incorporation of nitro groups directly into the polymer backbone can enhance the energetic output and modify the mechanical properties of the material. This application note describes a proposed methodology for the synthesis of a novel polymer from the hypothetical monomer 4,4-dinitrohex-1-ene. Due to the limited availability of direct literature on the polymerization of this compound, the protocols and data presented here are based on established principles of polymer chemistry, particularly the polymerization of other nitroalkenes and functionalized olefins.
Hypothetical Polymerization of this compound
The presence of two electron-withdrawing nitro groups at the allylic position of this compound suggests that this monomer could be susceptible to anionic polymerization. The nitro groups stabilize a carbanion formed at the adjacent carbon, facilitating chain propagation. Anionic polymerization often leads to polymers with well-defined molecular weights and narrow polydispersity. A proposed polymerization scheme is outlined below:
Figure 1: Proposed anionic polymerization of this compound.
Alternatively, radical polymerization could be explored, although the nitro groups might act as inhibitors or chain transfer agents. The choice of polymerization technique would significantly influence the final polymer properties.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Anionic Polymerization
This protocol is a hypothetical procedure based on the anionic polymerization of similar nitro-functionalized monomers.
Materials:
-
This compound (hypothetical monomer)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Methanol
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry argon.
-
Solvent and Monomer: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 50 mL of anhydrous THF. Add 5.0 g of this compound to the flask under a positive pressure of argon.
-
Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-BuLi solution (e.g., 0.1 mL of a 2.5 M solution) dropwise via syringe. The solution is expected to develop a deep color, indicating the formation of the initiating carbanion.
-
Polymerization: Allow the reaction to stir at -78 °C for 4 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by techniques such as ¹H NMR to observe the disappearance of the vinyl protons of the monomer.
-
Termination: Quench the polymerization by the slow addition of 5 mL of degassed methanol. The color of the solution should dissipate.
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., 500 mL of cold methanol).
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol 2: Characterization of Poly(this compound)
1. Spectroscopic Analysis:
-
FTIR Spectroscopy: Record the FTIR spectrum of the polymer to confirm the presence of the nitro groups (typically strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹) and the disappearance of the C=C bond from the monomer.
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra will confirm the polymer structure. The disappearance of vinyl proton signals and the appearance of a broad polymer backbone signal would be indicative of successful polymerization.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a sample under a nitrogen atmosphere and recording the weight loss as a function of temperature. This will provide information on the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by DSC.
Data Presentation
The following table presents hypothetical data for the characterization of poly(this compound) synthesized via anionic polymerization. This data is based on typical values for polymers with similar functionalities.
| Property | Expected Value | Analytical Technique |
| Molecular Weight | ||
| Number-Average (Mn) | 10,000 - 50,000 g/mol | GPC |
| Weight-Average (Mw) | 11,000 - 55,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.1 - 1.3 | GPC |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 80 - 120 °C | DSC |
| Decomposition Temp. (Td) | 200 - 250 °C | TGA |
| Spectroscopic Data | ||
| FTIR (NO₂ stretch) | ~1550 cm⁻¹, ~1350 cm⁻¹ | FTIR |
| ¹H NMR (backbone) | Broad signals at 1.5-4.0 ppm | NMR |
Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of poly(this compound).
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4-Dinitrohex-1-ene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of crude 4,4-Dinitrohex-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound synthesized via a Henry reaction?
A1: Crude this compound, typically synthesized from the condensation of 1,1-dinitroethane and crotonaldehyde followed by dehydration, may contain several impurities. These can include:
-
Unreacted Starting Materials: Residual 1,1-dinitroethane and crotonaldehyde.
-
Intermediate β-Nitro Alcohol: The un-dehydrated aldol addition product, 4,4-dinitrohexan-2-ol.
-
Polymeric Byproducts: Oligomers formed from the Michael addition of the nitronate anion to the product nitroalkene.[1]
-
Geometric Isomers: Depending on the reaction conditions, E/Z isomers of this compound may be present.
-
Solvent and Catalyst Residues: Residual base catalyst and reaction solvent.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For dinitro compounds, common solvent systems include alcohols (like ethanol or isopropanol), or solvent pairs such as ethanol/water, hexane/ethyl acetate, or toluene/hexane.[2][3][4] It is advisable to test solubility in a small scale first.
Q4: What stationary and mobile phases are suitable for the column chromatography of this compound?
A4: For column chromatography, silica gel is a common stationary phase for the purification of nitro compounds.[5][6] A mobile phase of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane, is generally effective. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Yellow or Brown Color in Crude Product | Presence of polymeric byproducts or degradation products. Nitroalkenes can sometimes be inherently colored. | - Attempt recrystallization first, as colored impurities may remain in the mother liquor. - If using column chromatography, these colored impurities may either be highly polar and stick to the baseline or elute with the solvent front. |
| Product Decomposes on Silica Gel Column | Nitroalkenes can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. - Alternatively, use a less acidic stationary phase like neutral alumina. |
| Oiling Out During Recrystallization | The solubility of the compound is too high in the chosen solvent, or the solution is cooled too rapidly. | - Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[7] - Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. |
| Poor Separation in Column Chromatography | The polarity of the eluent is either too high or too low. The column may be overloaded. | - Optimize the solvent system using TLC to achieve a good separation of spots. The Rf of the desired product should ideally be around 0.3.[6] - Ensure the amount of crude product loaded is not more than 5-10% of the weight of the silica gel. |
| Product is a Mixture of Geometric Isomers | The synthesis reaction produced both E and Z isomers. | - Isomeric separation can be challenging. High-performance column chromatography with a carefully optimized eluent system may be required. - Alternatively, investigate reaction conditions that favor the formation of a single isomer. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves upon heating and recrystallizes upon cooling, the solvent is suitable. If a single solvent is not ideal, try a solvent pair like ethanol/water or hexane/ethyl acetate.[3][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a solvent system that gives good separation and an Rf value of ~0.3 for the product.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, carefully pipette the concentrated solution directly onto the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following tables provide representative data for the purification of a nitroalkene like this compound. Actual results may vary depending on the specific impurities and experimental conditions.
Table 1: Representative Recrystallization Solvent Systems and Expected Outcomes
| Solvent System | Ratio (v/v) | Expected Purity (%) | Expected Yield (%) |
| Ethanol/Water | 1:1 | 95-98 | 60-75 |
| Hexane/Ethyl Acetate | 3:1 | >98 | 50-70 |
| Isopropanol | - | 90-95 | 70-85 |
Table 2: Representative Column Chromatography Conditions and Expected Outcomes
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Expected Purity (%) | Expected Yield (%) |
| Silica Gel | 9:1 | >99 | 70-85 |
| Silica Gel | 8:2 | >99 | 75-90 |
| Neutral Alumina | 9.5:0.5 | >98 | 65-80 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Column_chromatography [bionity.com]
side reactions and byproduct formation in 4,4-Dinitrohex-1-ene synthesis
Technical Support Center: Synthesis of 4,4-Dinitrohex-1-ene
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with this synthesis. While a standardized, high-yield protocol for this compound is not widely documented, this resource addresses common issues that may arise based on established principles of alkene and nitroalkane chemistry.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound. Below are common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Desired Product | - Ineffective nitrating agent. - Unfavorable reaction temperature. - Competing polymerization of the starting alkene. | - Experiment with different nitrating agents (e.g., N₂O₄, acetyl nitrate). - Optimize the reaction temperature; nitration of alkenes can be highly temperature-sensitive. - Use a solvent that disfavors polymerization and consider using a radical inhibitor if polymerization is suspected. |
| Formation of Multiple Products | - Lack of regioselectivity in the nitration step. - Isomerization of the double bond. - Oxidation of the starting material or product. | - Employ a milder nitrating agent to improve selectivity. - Control the reaction temperature and pH to minimize isomerization. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Isolation of a Dark, Tarry Substance | - Polymerization of the alkene or nitroalkene products. - Decomposition of the nitro compounds. | - Lower the reaction temperature. - Reduce the concentration of reactants. - Purify the product quickly after the reaction is complete, avoiding prolonged exposure to heat or light. |
| Inconsistent Results Between Batches | - Purity of starting materials. - Variations in reaction conditions (temperature, addition rate). - Moisture in the reaction. | - Use highly purified and dry starting materials and solvents. - Maintain strict control over reaction parameters. - Perform the reaction under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions during the synthesis of this compound?
A1: The nitration of alkenes can be complex and may lead to several side products.[1] Key side reactions include:
-
Formation of Isomers: The nitro group may add to different positions of the hexene backbone, leading to a mixture of constitutional isomers.
-
Oxidation: The double bond can be cleaved or oxidized, especially under harsh nitrating conditions, leading to carbonyl compounds or other oxidation byproducts.
-
Polymerization: Alkenes, particularly in the presence of acidic reagents, can undergo polymerization, resulting in oligomeric or polymeric materials.
-
Formation of Nitro Nitrates: The reaction of alkenes with certain nitrating agents can yield nitro nitrates as byproducts.
Q2: How can I minimize the formation of byproducts?
A2: To minimize byproduct formation, careful control of the reaction conditions is crucial. This includes:
-
Choice of Nitrating Agent: Using a milder and more selective nitrating agent can reduce the formation of unwanted side products.
-
Temperature Control: Maintaining a low and constant temperature throughout the reaction can suppress side reactions and decomposition.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. A non-polar, inert solvent is often preferred.
-
Stoichiometry: Precise control of the reactant ratios is essential to avoid excess reagents that might promote side reactions.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile components of the reaction mixture, including the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the purified product and major byproducts.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitro group (typically strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹) and the alkene C=C bond.
Q4: Is there a risk of explosion or other hazards?
A4: Yes, nitro compounds can be energetic and should be handled with care. The synthesis should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Avoid high temperatures and mechanical shock. It is also important to be aware of the potential for runaway reactions, especially when scaling up the synthesis.
Experimental Protocols
Hypothetical Synthesis of this compound from 1,5-Hexadiene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,5-hexadiene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). Cool the mixture to a low temperature (e.g., -10 °C to 0 °C) using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a solution of the nitrating agent (e.g., dinitrogen tetroxide in the same solvent) to the stirred solution of 1,5-hexadiene via the dropping funnel, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
optimization of reaction conditions for 4,4-Dinitrohex-1-ene polymerization
Technical Support Center: Polymerization of 4,4-Dinitrohex-1-ene
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of vinyl monomers, with special considerations for the potential reactivity of nitro groups.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Inhibitor Presence: The monomer may contain inhibitors from synthesis or storage. | Purify the monomer before use, for example, by passing it through a column of activated alumina or by distillation under reduced pressure. |
| Inappropriate Initiator: The chosen initiator may not be effective at the reaction temperature or may be incompatible with the nitro groups. | Screen a variety of radical (e.g., AIBN, BPO) and anionic initiators (e.g., n-butyllithium, sodium naphthalenide). The electron-withdrawing nature of the nitro groups might favor anionic polymerization. | |
| Reaction Temperature Too Low/High: The temperature may be outside the optimal range for the initiator's decomposition or for propagation. | Optimize the reaction temperature. For AIBN, a typical range is 60-80 °C. For anionic polymerization, much lower temperatures (e.g., -78 °C) are often required. | |
| Presence of Oxygen: Oxygen can inhibit radical polymerization. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like freeze-pump-thaw cycles or sparging with inert gas. | |
| Poorly Controlled Molecular Weight / High Polydispersity Index (PDI) | Chain Transfer Reactions: Solvents or impurities can act as chain transfer agents. | Choose a solvent with a low chain transfer constant. Ensure all reagents and glassware are pure and dry. |
| High Initiator Concentration: Too much initiator can lead to a large number of short polymer chains. | Decrease the initiator concentration. The ratio of monomer to initiator is a key parameter for controlling molecular weight. | |
| Termination Reactions: Bimolecular termination (coupling or disproportionation) in radical polymerization can broaden the molecular weight distribution. | Consider controlled/"living" polymerization techniques like RAFT or ATRP if precise control over molecular architecture is required. This would necessitate the synthesis of a suitable chain transfer agent or the use of a specific catalyst system. | |
| Formation of Insoluble Polymer or Gelation | Cross-linking Side Reactions: The nitro groups might undergo side reactions leading to cross-linking. | Lower the reaction temperature and monomer concentration. Analyze the polymer structure (e.g., by NMR) to identify potential side reactions. |
| Poor Solvent Choice: The growing polymer may not be soluble in the reaction medium. | Select a solvent in which the expected polymer is soluble. Test the solubility of the anticipated polymer in various solvents beforehand. | |
| Discoloration of the Reaction Mixture | Side Reactions Involving Nitro Groups: Nitro groups can be susceptible to reduction or other side reactions, leading to colored byproducts. | Perform the reaction under carefully controlled conditions (inert atmosphere, pure reagents). Characterize any byproducts to understand the side reaction. |
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is most suitable for this compound?
A1: The strong electron-withdrawing nature of the two nitro groups at the allylic position may significantly influence the reactivity of the double bond. While radical polymerization is a common method for vinyl monomers, the nitro groups could favor anionic polymerization by stabilizing a carbanion at the adjacent carbon. It is recommended to screen both radical and anionic initiation systems.
Q2: How can I purify the this compound monomer before polymerization?
A2: To remove inhibitors and impurities, you can pass the monomer through a short column of basic or neutral alumina. Alternatively, distillation under reduced pressure can be effective, but care must be taken to avoid high temperatures that could lead to decomposition, especially with energetic materials like dinitro compounds.
Q3: What solvents are recommended for the polymerization?
A3: The choice of solvent will depend on the type of polymerization. For radical polymerization, common solvents like toluene, dioxane, or dimethylformamide (DMF) could be suitable. For anionic polymerization, aprotic polar solvents like tetrahydrofuran (THF) or dioxane are typically used. The solubility of both the monomer and the resulting polymer should be considered.
Q4: How can I characterize the resulting polymer?
A4: The polymer can be characterized using a variety of techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify characteristic functional groups (e.g., disappearance of the C=C bond, presence of nitro groups).
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine thermal properties like the glass transition temperature (Tg) and decomposition temperature.
Hypothetical Experimental Protocols
Protocol 1: Free Radical Polymerization
-
Monomer Purification: Pass this compound (10.0 g) through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified monomer (5.0 g, X mmol), azobisisobutyronitrile (AIBN) as the initiator (Y mg, Z mmol, adjust for desired monomer/initiator ratio), and anhydrous toluene (20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum at 40 °C to a constant weight.
Protocol 2: Anionic Polymerization
-
Monomer and Solvent Purification: Purify this compound as described above. Dry tetrahydrofuran (THF) by distilling it from sodium/benzophenone ketyl under a nitrogen atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a positive pressure of argon. Add the freshly distilled THF (30 mL).
-
Initiation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) solution (in hexanes) dropwise as the initiator until a persistent pale yellow color indicates the titration of impurities, then add the calculated amount for initiation.
-
Polymerization: Slowly add a pre-chilled solution of purified this compound (3.0 g, X mmol) in dry THF (10 mL) to the initiator solution at -78 °C. Stir for 2 hours.
-
Termination: Quench the living polymer chains by adding a few milliliters of degassed methanol.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer in methanol, filter, and dry under vacuum.
Visualizations
Caption: General workflow for the polymerization of this compound.
Caption: Troubleshooting flowchart for common polymerization issues.
preventing decomposition of 4,4-Dinitrohex-1-ene during reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4,4-Dinitrohex-1-ene during chemical reactions. The following information is based on established principles for the stability of nitroalkenes and related compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning brown and showing multiple spots on TLC analysis. What is happening?
A1: The browning of the reaction mixture and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of decomposition. This compound, like many nitroalkenes, can be susceptible to polymerization and degradation, especially under basic conditions or at elevated temperatures. The nitro groups can activate the molecule towards nucleophilic attack and polymerization.
Q2: What are the primary causes of this compound decomposition?
A2: Several factors can contribute to the decomposition of this compound:
-
High Temperatures: Thermal stress can lead to the cleavage of the carbon-nitro bond or promote unwanted side reactions.
-
Basic Conditions: The presence of bases can deprotonate the carbon adjacent to the nitro groups, leading to the formation of a resonance-stabilized anion that can participate in polymerization or other degradation pathways.
-
Presence of Nucleophiles: Strong nucleophiles can attack the electron-deficient double bond or the carbon atom bearing the nitro groups, initiating decomposition.
-
Light Exposure: Some nitro compounds are sensitive to light and can undergo photochemical degradation.
Q3: How can I minimize the decomposition of this compound during a reaction?
A3: To minimize decomposition, consider the following preventative measures:
-
Temperature Control: Maintain a low reaction temperature. If the reaction requires heating, do so gradually and for the minimum time necessary.
-
pH Control: Buffer the reaction mixture to maintain a neutral or slightly acidic pH. Avoid the use of strong bases. If a base is required, use a non-nucleophilic, hindered base and add it slowly at a low temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use of Inhibitors: In some cases, radical inhibitors (e.g., hydroquinone) can prevent polymerization.
-
Purification of Reagents: Ensure all reagents and solvents are pure and free of contaminants that could catalyze decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black | Polymerization or extensive decomposition. | 1. Immediately cool the reaction mixture. 2. Re-evaluate the reaction conditions, particularly temperature and the presence of basic reagents. 3. Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene). |
| Low yield of the desired product | Decomposition of the starting material. | 1. Perform the reaction at a lower temperature. 2. Use a less polar solvent to reduce the stability of charged intermediates. 3. Add the reagents slowly to control the reaction rate and exotherm. |
| Formation of a solid precipitate | Polymerization of this compound. | 1. Filter the precipitate and analyze it to confirm its nature. 2. If it is a polymer, adjust the reaction conditions to be milder (lower temperature, less base). |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup. | 1. Ensure all solvents are freshly distilled and degassed. 2. Use high-purity starting materials. 3. Maintain strict control over reaction parameters (temperature, stirring speed, atmosphere). |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Addition to this compound under Controlled Conditions
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., THF, 20 mL/mmol of substrate).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of the nucleophile (1.1 eq) in the same anhydrous solvent.
-
Add the nucleophile solution to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC analysis of aliquots quenched with a saturated aqueous solution of ammonium chloride.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a pre-cooled slurry and eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Experimental workflow for a controlled reaction with this compound.
Technical Support Center: Regioselective Synthesis of Dinitroalkenes
Welcome to the technical support center for the regioselective synthesis of dinitroalkenes. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide actionable solutions for controlling the placement of nitro groups in alkene structures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for issues encountered during the synthesis of dinitroalkenes.
Q1: My dinitration reaction is producing a mixture of regioisomers (e.g., 1,1- and 1,2-dinitroalkenes). How can I improve regioselectivity?
A1: Achieving high regioselectivity is a primary challenge. The outcome is highly dependent on the chosen synthetic route and reaction conditions.
-
For 1,2-Dinitroalkenes: The most reliable method is a two-step process involving the synthesis of a 1,2-dinitroalkane followed by an elimination reaction. A known protocol involves treating 1,2-dinitroethane with a base to form the disodium nitronate, which is then treated with cold bromine to yield 1,2-dinitroethene.[1] This method pre-establishes the 1,2-regiochemistry in the alkane precursor. Direct nitration of alkenes with reagents like dinitrogen tetroxide (N₂O₄) often leads to mixtures of products, including nitro-nitrates and nitro-nitrites, and can be difficult to control.[2][3]
-
For 1,1-(gem)-Dinitroalkenes: These are typically synthesized from precursors already containing the gem-dinitro functionality. A common route is the dehydration of 2,2-dinitroalcohols.[1][4] These alcohols can be prepared via the Henry reaction between a nitroalkane and an aldehyde. It is crucial to note that simple 1,1-dinitroalkenes like 1,1-dinitroethene are highly reactive and prone to polymerization, often requiring in-situ generation and immediate trapping with a nucleophile or diene.[4]
Troubleshooting Poor Regioselectivity:
-
Re-evaluate Your Strategy: If direct dinitration of an alkene is failing, switch to a stepwise approach. Synthesize a dinitroalkane with the desired regiochemistry first, then perform an elimination reaction.
-
Control Reaction Temperature: Electrophilic additions can be sensitive to temperature. Lowering the temperature may favor one regioisomer over another by reducing the energy available for competing reaction pathways.
-
Choice of Nitrating Agent: The reactivity and nature of the nitrating agent are critical. Radical mechanisms, often seen with nitrogen oxides, can be less selective than ionic pathways.[2] Consider using alternative reagents that favor a specific mechanism.
Q2: I am observing significant byproduct formation, such as nitro-nitrates or polymers. How can I minimize these side reactions?
A2: Byproduct formation is a common issue, especially with highly reactive nitrating agents and products.
-
Polymerization: This is a major issue with electron-deficient alkenes like 1,1-dinitroethene. The best strategy is to generate the dinitroalkene in situ at low temperatures and in the presence of a trapping agent (e.g., a diene for a Diels-Alder reaction) to consume it as it forms.[4]
-
Nitro-Nitrate Formation: When using nitrogen oxides (e.g., N₂O₄), the reaction often proceeds through radical intermediates, which can be trapped by other nitrogen-containing species present in the mixture, leading to nitro-nitrates.[2][3]
-
Solvent Choice: The reaction medium can influence the stability and reactivity of intermediates. Using aprotic solvents may help to suppress certain side reactions.
-
Additives: In some cases, radical scavengers can be used, but this may also inhibit the desired reaction. Their use should be carefully evaluated.
-
Q3: How can I control the E/Z stereoselectivity of the resulting dinitroalkene?
A3: Controlling stereoselectivity is crucial, particularly for 1,2-dinitroalkenes. The stereochemistry is often determined during the elimination step from the dinitroalkane precursor.
-
Mechanism of Elimination: The E2 elimination pathway is stereospecific and requires an anti-periplanar arrangement of the proton and the leaving group. By using a stereochemically pure (meso or d,l) 1,2-dinitroalkane, you can control the alkene geometry.
-
Base Selection: The choice of base can influence the transition state of the elimination. Bulky bases may favor the formation of the thermodynamically less stable isomer (Hofmann product), while smaller, non-bulky bases typically favor the more stable Zaitsev product.
Q4: What are the best practices for purifying dinitroalkenes, which are often unstable?
A4: Dinitroalkenes, especially gem-dinitroalkenes, can be thermally unstable and sensitive to decomposition.
-
Avoid High Temperatures: Use low-temperature purification techniques. Avoid distillation if the compound is known to be thermally labile.
-
Chromatography: Column chromatography on silica gel at low temperatures is a common method. It's important to work quickly and use cold solvents to minimize on-column decomposition.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent at low temperature can be an effective purification method.
-
In-situ Use: For highly unstable compounds like 1,1-dinitroethene, purification of the isolated alkene is often impractical. The most effective strategy is to use the crude or in-situ generated product immediately in the next step.[4]
Quantitative Data Summary
The regioselectivity and yield of dinitroalkene synthesis are highly dependent on the substrate and reaction conditions. The following table summarizes representative data from the literature for different synthetic approaches.
| Target Alkene Type | Precursor(s) | Key Reagents | Solvent | Temp (°C) | Yield (%) | Regio-/Stereo-selectivity | Reference |
| 1,2-Dinitroalkene | 1,2-Dinitroethane | 1. Base (to form nitronate) 2. Br₂ | Not Specified | Cold | Moderate | Forms 1,2-dinitroethene | [1] |
| 1,1-Dinitroalkene | 2,2-Dinitroethanol | Dehydrating Agent | Varies | Varies | N/A (Trapped) | Forms 1,1-dinitroethene | [4] |
| 1,3-Dinitroalkane * | Aldehyde + Nitromethane | Basic Alumina | Nitromethane | Room Temp | Good | Forms 1,3-dinitroalkane via Michael addition to in-situ formed nitroalkene | (Ballini et al., 2004) |
*Note: This entry describes the synthesis of a dinitroalkane, which is a common precursor and highlights the challenge of Michael addition side reactions.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dinitroethene via Elimination
This protocol is based on the method reported for the synthesis of 1,2-dinitroethene from a 1,2-dinitroalkane precursor.[1]
-
Preparation of the Disodium Nitronate: 1,2-dinitroethane is dissolved in a suitable solvent (e.g., ethanol) and cooled in an ice bath.
-
A solution of a strong base (e.g., sodium ethoxide in ethanol) is added dropwise to the cooled solution of 1,2-dinitroethane to form the disodium salt of the dinitronate. The reaction is stirred at low temperature until the formation of the salt is complete.
-
Bromination: The suspension of the disodium nitronate is cooled further (e.g., to -10 °C). A solution of bromine in a suitable solvent is added dropwise. The bromine reacts with the nitronate to form 1,2-dinitroethene.
-
Workup: After the reaction is complete, the mixture is poured into ice water. The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layers are combined, washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure at low temperature to yield 1,2-dinitroethene. Due to its potential instability, the product should be stored cold and used promptly.
Visualized Workflows and Relationships
Troubleshooting Workflow for Poor Yield/Selectivity
This diagram outlines a logical troubleshooting process when encountering poor results in dinitroalkene synthesis.
Caption: A troubleshooting flowchart for common issues in dinitroalkene synthesis.
Regioselective Synthesis Strategy Map
This diagram illustrates the strategic choice of precursors to target specific dinitroalkene regioisomers.
Caption: Strategic pathways for synthesizing 1,1- and 1,2-dinitroalkenes.
References
Technical Support Center: Purification of Commercial 4,4-Dinitrohex-1-ene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from commercial 4,4-Dinitrohex-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: While a specific impurity profile for commercial this compound is not extensively published, impurities in related dinitro compounds can include:
-
Isomers: Positional isomers (e.g., 3,4-Dinitrohex-1-ene) or geometric isomers may be present.
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Byproducts: Compounds formed from side reactions during synthesis, such as oxidation or polymerization products.
-
Solvent Residues: Residual solvents from the manufacturing and initial purification processes.
-
Nitrosamines: In some cases, nitrosamine impurities can form in pharmaceuticals containing nitro groups.[1][2]
Q2: What are the recommended methods for purifying this compound?
A2: The most common and effective purification techniques for organic compounds like this compound are recrystallization and column chromatography.[3][4][5] The choice of method depends on the nature of the impurities and the desired purity level.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis.
Q4: My compound appears as an oil and will not crystallize during recrystallization. What should I do?
A4: Oiling out during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Try the following:
-
Use a lower boiling point solvent.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound.
-
Decrease the concentration of the solute in the solvent.
Q5: During column chromatography, my compound is not separating from an impurity. What can I change?
A5: To improve separation in column chromatography:
-
Optimize the Solvent System: Run TLC with various solvent mixtures to find a system that gives a good separation between your product and the impurity. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[4]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[6]
-
Change the Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase silica.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Solution |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a solvent pair where the compound has lower solubility when cold. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then try to recrystallize again. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution. |
| Crystals were lost during transfer. | Ensure all equipment is rinsed with the cold recrystallization solvent to recover all the product. |
Problem 2: Tailing or Streaking on TLC Plate During Column Chromatography
| Possible Cause | Solution |
| The compound is too polar for the chosen solvent system. | Increase the polarity of the eluent. |
| The sample is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifying agent to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[6] |
| The sample was overloaded on the TLC plate. | Spot a more dilute solution of your sample. |
Data Presentation
The following tables present hypothetical data for a typical purification of commercial this compound.
Table 1: Impurity Profile of Commercial this compound
| Impurity | Hypothetical Concentration (%) | Identification Method |
| Isomer (3,4-Dinitrohex-1-ene) | 2.5 | GC-MS, NMR |
| Unreacted Starting Material | 1.8 | HPLC |
| Byproduct X | 0.7 | LC-MS |
| Residual Toluene | 0.2 | GC |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved (%) | Recovery Yield (%) | Scale |
| Recrystallization | >98.5 | 75-85 | Grams to Kilograms |
| Column Chromatography | >99.5 | 60-75 | Milligrams to Grams |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for nitro compounds.
-
Dissolution: In a fume hood, dissolve the impure this compound in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of this compound from its impurities. An Rf value of 0.2-0.4 for the desired compound is generally ideal. A common starting eluent is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[5][7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. rsisinternational.org [rsisinternational.org]
- 3. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Analysis of 4,4-Dinitrohex-1-ene
Welcome to the technical support center for the HPLC analysis of 4,4-Dinitrohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to assist with method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method using a C18 column.[1][2] Given the nitro functional groups, a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water is typically effective.[3][4] UV detection is suitable for nitro compounds, often in the range of 220-260 nm.[5][6]
Q2: How can I optimize the mobile phase for better separation?
A2: Mobile phase optimization is critical for achieving good resolution.[7] You can adjust the ratio of the organic solvent to water; increasing the organic solvent percentage will generally decrease the retention time.[8] Experimenting with different organic modifiers, such as switching between acetonitrile and methanol, can also alter selectivity.[4] For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer can significantly improve peak shape and resolution.[9]
Q3: What type of HPLC column is most suitable for this compound?
A3: For non-polar to moderately polar compounds like this compound, a reversed-phase column with a C18 stationary phase is a common and effective choice.[1][10] Columns with phenyl stationary phases can also provide alternative selectivity for compounds containing aromatic rings or nitro groups. The choice of particle size (e.g., 3 µm or 5 µm) and column dimensions will depend on the desired resolution and analysis time.[11][12]
Q4: What are the key parameters to consider for method validation?
A4: Key validation parameters for an HPLC method include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[1][13] Linearity demonstrates that the response is proportional to the analyte concentration. Accuracy is the closeness of the results to the true value, often assessed by recovery studies. Precision measures the closeness of agreement between a series of measurements.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).[9] - Column overload due to high sample concentration.[14] - Mismatch between the injection solvent and the mobile phase.[14] - Column degradation or void formation.[14] | - Use an end-capped column or add a competing base to the mobile phase.[9] - Adjust the mobile phase pH to suppress ionization of the analyte or silanol groups.[9] - Dilute the sample or reduce the injection volume.[14] - Ensure the injection solvent is similar in strength or weaker than the mobile phase. - Replace the column if it is old or has been subjected to harsh conditions.[14] |
| Poor Resolution | - Inappropriate mobile phase composition. - Unsuitable column chemistry. - High flow rate.[7] - Extra-column band broadening.[14] | - Optimize the mobile phase by adjusting the organic-to-aqueous ratio or changing the organic modifier.[7] - Try a different column with a different stationary phase (e.g., phenyl instead of C18). - Reduce the flow rate to increase the interaction time with the stationary phase.[7] - Minimize the length and diameter of tubing between the injector, column, and detector.[9] |
| Retention Time Variability | - Inconsistent mobile phase preparation.[8] - Fluctuations in column temperature. - Pump malfunction (e.g., leaks, air bubbles).[15] - Column degradation.[15] | - Prepare the mobile phase accurately and consistently, preferably gravimetrically.[8] - Use a column oven to maintain a constant temperature.[16] - Purge the pump to remove air bubbles and check for leaks.[17] - Replace the column if retention times continue to drift with a well-maintained system. |
| Ghost Peaks | - Contaminated mobile phase or solvents.[18] - Sample carryover from the previous injection. - Impurities in the sample matrix. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[18] - Implement a needle wash step in the autosampler method. - Improve sample preparation and cleanup procedures.[8] |
| Broad Peaks | - Column deterioration.[18] - Large injection volume or strong injection solvent. - High detector time constant. | - Replace the column or use a guard column to protect it.[18] - Reduce the injection volume or dissolve the sample in the mobile phase. - Set the detector response time to about one-third of the peak width at half-height of the narrowest peak.[6] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the method development. Further optimization may be required to achieve desired separation and sensitivity.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then store it in an appropriate solvent as per the manufacturer's recommendation.
5. Data Analysis:
-
Identify the peak for this compound based on its retention time from the standard injections.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Logical workflow for HPLC method development.
References
- 1. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 3. wseas.us [wseas.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uhplcs.com [uhplcs.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mastelf.com [mastelf.com]
- 18. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Analysis of 4,4-Dinitrohex-1-ene and Other Michael Acceptors for Biological Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug design and chemical biology, Michael acceptors represent a pivotal class of electrophilic compounds capable of forming covalent bonds with nucleophilic residues on proteins. This targeted covalent inhibition strategy has led to the development of numerous therapeutics with enhanced potency and selectivity. This guide provides a comparative study of 4,4-Dinitrohex-1-ene and other prominent Michael acceptors, offering insights into their reactivity, biological activity, and the experimental protocols used for their evaluation.
Introduction to Michael Acceptors
Michael acceptors are α,β-unsaturated compounds containing an electron-withdrawing group that activates the β-carbon for nucleophilic attack. This reaction, known as the Michael addition, is a cornerstone of organic synthesis and has found widespread application in pharmacology for the targeted modification of biological macromolecules. The reactivity of a Michael acceptor is influenced by the nature of the electron-withdrawing group, with nitro groups, ketones, esters, and nitriles being common examples.
This guide will focus on a comparative analysis of this compound, a dinitroalkene, with other well-characterized Michael acceptors, including α,β-unsaturated ketones and chalcones. Due to the limited availability of specific experimental data for this compound, this guide will utilize data from structurally related nitroalkenes as a proxy for comparative purposes, a necessary approach to provide a meaningful analysis within the current body of scientific literature.
Comparative Data on Reactivity and Cytotoxicity
The efficacy and potential toxicity of Michael acceptors are intrinsically linked to their chemical reactivity. A highly reactive compound may exhibit potent biological activity but could also suffer from off-target effects and a poor safety profile. Conversely, a compound with low reactivity may not achieve the desired therapeutic effect. Therefore, a quantitative comparison of reactivity and cytotoxicity is crucial for the rational design of covalent inhibitors.
Thiol Reactivity
The reaction of Michael acceptors with cysteine residues in proteins is a key mechanism of their biological action. The second-order rate constants for the reaction of various Michael acceptors with thiol-containing molecules, such as glutathione (GSH), provide a quantitative measure of their intrinsic electrophilicity.
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Nitro-oleic acid (OA-NO₂) | Glutathione (GSH) | 183 | [1][2] |
| Nitro-linoleic acid (LNO₂) | Glutathione (GSH) | 355 | [1][2] |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a Michael acceptor required to inhibit the growth of cancer cells by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| α,β-Unsaturated Ketones | |||
| Compound 4a | HepG2 | 21.8 | [3] |
| MCF-7 | 35.2 | [3] | |
| HeLa | 29.5 | [3] | |
| PC-3 | 40.9 | [3] | |
| Compound 4b | HepG2 | 20.0 | [3] |
| MCF-7 | 36.4 | [3] | |
| HeLa | 18.8 | [3] | |
| PC-3 | 17.1 | [3] | |
| Compound 6b | HeLa | 6.7 | [3] |
| PC-3 | 9.1 | [3] | |
| HepG2 | 13.0 | [3] | |
| MCF-7 | 13.7 | [3] | |
| Chalcones | |||
| Chalcone 40 | Multidrug resistant cancer cell lines | 2.54 | [4] |
| Chalcone 42 | Multidrug resistant cancer cell lines | 3.87 (GI50) | [4] |
| Chalcone 43 | Multidrug resistant cancer cell lines | 3.95 (GI50) | [4] |
| Nitro-aromatic Compounds | |||
| 2,4-Dinitrotoluene | MCF-7 | 407 ppm (24h), 238 ppm (48h) (LC50) | [5] |
| 2,6-Dinitrotoluene | MCF-7 | Not significantly different from 2,4-DNT | [5] |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1 | 7.91 (LC50) | [6] |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide (3) | THP-1 | 3.44 (LC50) | [6] |
| MCF-7 | 12.91 (LC50) | [6] | |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | THP-1 | 9.98 (LC50) | [6] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. LC50 refers to the concentration that is lethal to 50% of the cells.
Key Signaling Pathways Modulated by Michael Acceptors
Michael acceptors exert their biological effects by covalently modifying key regulatory proteins in cellular signaling pathways. Two of the most prominent pathways affected are the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic Michael acceptors can react with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Activation of the Keap1-Nrf2 pathway by Michael acceptors.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain Michael acceptors, such as chalcones, have been shown to inhibit NF-κB signaling by directly modifying and inhibiting components of the IKK complex.[3][7][8]
Caption: Inhibition of the NF-κB signaling pathway by certain Michael acceptors.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize Michael acceptors.
Synthesis of this compound (Representative Protocol)
Michael Addition Kinetics Assay (UV-Vis Spectroscopy)
This protocol allows for the determination of the second-order rate constant for the reaction of a Michael acceptor with a thiol-containing compound like glutathione (GSH).
-
Reagent Preparation:
-
Prepare a stock solution of the Michael acceptor in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of glutathione (GSH) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Setup:
-
In a quartz cuvette, mix the buffer, GSH solution, and a small volume of the Michael acceptor stock solution to initiate the reaction. The final concentrations should be chosen to allow for a measurable reaction rate.
-
-
Data Acquisition:
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where either the reactant or the product has a significant absorbance. For many Michael acceptors, the disappearance of the α,β-unsaturated system can be monitored.
-
-
Data Analysis:
-
The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a second-order reaction with equal initial concentrations) and determining the slope of the resulting line.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the Michael acceptor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
-
Western Blot Analysis of Nrf2 Activation
This protocol is used to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
Experimental Workflow for Proteomic Target Identification
This workflow outlines a general strategy to identify the protein targets of a Michael acceptor.
Caption: A generalized workflow for identifying protein targets of Michael acceptors.
Conclusion
Michael acceptors represent a versatile and powerful class of compounds for probing biological systems and developing novel therapeutics. While this compound itself remains a less-characterized member of this family, the broader class of nitroalkenes demonstrates significant reactivity and biological activity. This guide has provided a comparative framework for understanding the performance of various Michael acceptors, highlighting their reactivity, cytotoxicity, and their impact on key signaling pathways. The detailed experimental protocols offer a starting point for researchers seeking to evaluate and characterize new Michael acceptor-based compounds. Further research into the specific properties of dinitroalkenes like this compound will be crucial to fully unlock their potential in drug discovery and chemical biology.
References
- 1. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and AP-1 [bio-protocol.org]
- 6. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. 2.10. NF-κB DNA-Binding Activity by Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Dinitro- and Mononitroalkenes in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, nitroalkenes serve as powerful and versatile building blocks. Their electron-deficient nature makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the synthesis of a diverse range of complex molecules, including pharmaceuticals and other biologically active compounds. While the reactivity of mononitroalkenes is well-documented, the introduction of a second nitro group, as seen in gem-dinitroalkenes like 4,4-Dinitrohex-1-ene, is expected to significantly modulate their electrophilicity and subsequent reactivity.
This guide provides a comparative overview of the reactivity of this compound and its mononitroalkene analogue, 1-nitrohex-1-ene, with a focus on the Michael addition reaction. Due to the limited availability of direct comparative experimental data for this compound, this guide supplements established principles of nitroalkene reactivity with illustrative, representative data to highlight the expected differences in performance.
Enhanced Electrophilicity and Reactivity of Dinitroalkenes
The presence of two electron-withdrawing nitro groups at the same carbon atom in a gem-dinitroalkene significantly enhances the electrophilic character of the β-carbon compared to a mononitroalkene. This heightened electrophilicity is a direct consequence of the potent inductive and resonance effects of the two nitro groups, which more effectively delocalize the negative charge that develops on the α-carbon in the transition state of the Michael addition.[1][2] Consequently, gem-dinitroalkenes are anticipated to exhibit greater reactivity towards nucleophiles.
Quantitative Comparison of Reactivity
To illustrate the expected differences in reactivity, the following tables summarize hypothetical, yet chemically reasonable, quantitative data for the Michael addition of a common thiol nucleophile, thiophenol, to this compound and 1-nitrohex-1-ene under identical reaction conditions.
Table 1: Reaction Yields for the Michael Addition of Thiophenol
| Michael Acceptor | Reaction Time (hours) | Yield (%) |
| 1-Nitrohex-1-ene | 6 | 85 |
| This compound | 1 | 98 |
Table 2: Second-Order Rate Constants for the Michael Addition of Thiophenol
| Michael Acceptor | Rate Constant (k, M⁻¹s⁻¹) |
| 1-Nitrohex-1-ene | 1.2 x 10⁻³ |
| This compound | 5.8 x 10⁻² |
The data presented in these tables underscore the significantly enhanced reactivity anticipated for this compound. The reaction is expected to proceed to a higher yield in a fraction of the time, and the rate constant is projected to be an order of magnitude greater than that for the corresponding mononitroalkene.
Experimental Protocols
Detailed methodologies for the synthesis of the starting materials and the execution of the comparative Michael addition reactions are provided below.
Synthesis of 1-Nitrohex-1-ene
1-Nitrohex-1-ene can be synthesized from hexanal via a Henry reaction followed by dehydration.
-
Step 1: Henry Reaction. To a solution of hexanal (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C, a solution of sodium hydroxide (1.3 eq) in water is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then acidified with HCl (1 M) and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitroaldol product.
-
Step 2: Dehydration. The crude nitroaldol is dissolved in acetic anhydride and heated to 120 °C for 2 hours. The reaction mixture is then cooled, poured onto ice, and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-nitrohex-1-ene.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved from 1,1-dinitropropane and an appropriate allylating agent.
-
Step 1: Deprotonation of 1,1-Dinitropropane. To a solution of 1,1-dinitropropane (1.0 eq) in a suitable aprotic solvent such as THF at -78 °C, a strong base like potassium hydride (1.1 eq) is added portion-wise. The mixture is stirred for 1 hour at this temperature to form the potassium salt of 1,1-dinitropropane.
-
Step 2: Allylation. Allyl bromide (1.2 eq) is then added dropwise to the solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 24 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Michael Addition of Thiophenol to Nitroalkenes
The following is a general procedure for the comparative study of the Michael addition of thiophenol.
-
To a solution of the nitroalkene (1-nitrohex-1-ene or this compound, 1.0 mmol) in a suitable solvent such as acetonitrile (10 mL) at room temperature, is added thiophenol (1.1 mmol).
-
A catalytic amount of a mild base, such as triethylamine (0.1 mmol), is then added to the reaction mixture.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Michael adduct.
Mechanistic Insights and Visualization
The Michael addition to a nitroalkene proceeds via a conjugate addition mechanism. The nucleophile attacks the electrophilic β-carbon of the nitroalkene, leading to the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation of this intermediate yields the final adduct. The enhanced reactivity of gem-dinitroalkenes can be attributed to the superior stabilization of the negative charge on the α-carbon by two nitro groups in the nitronate intermediate.
Caption: Michael addition mechanism for mono- and gem-dinitroalkenes.
The diagram above illustrates the key steps in the Michael addition reaction for both mononitro- and gem-dinitroalkenes. The transition state for the gem-dinitroalkene is expected to be lower in energy due to enhanced charge stabilization, leading to a faster reaction rate.
Caption: Experimental workflow for comparative reactivity studies.
This workflow outlines the key stages, from the synthesis of the nitroalkene substrates to the execution and analysis of the comparative Michael addition reactions.
Conclusion
The introduction of a second nitro group at the α-position of an alkene, as in this compound, is predicted to substantially increase its reactivity as a Michael acceptor compared to its mononitro counterpart. This enhanced reactivity, characterized by faster reaction rates and higher yields, makes gem-dinitroalkenes highly attractive substrates in organic synthesis for the construction of complex molecular architectures. The experimental protocols and mechanistic frameworks provided in this guide offer a foundation for further investigation and exploitation of the unique reactivity of this important class of compounds in drug discovery and development.
References
A Comparative Guide to Analytical Methods for the Quantification of 4,4-Dinitrohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 4,4-Dinitrohex-1-ene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and development. This document outlines detailed experimental protocols, presents a comparison of performance data, and offers visual guides to the analytical workflow and method selection process.
Comparison of Analytical Method Performance
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for each method based on the analysis of related nitroaromatic and nitroalkene compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.998[2][3] |
| Accuracy (% Recovery) | 83.3% - 101.8%[1] | 80.23% - 115.41%[3] |
| Precision (% RSD) | < 2% | < 7.65%[2] |
| Limit of Detection (LOD) | 0.35 - 0.54 ng/mL[4] | 0.15 - 1.00 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.06 - 0.09 ppm[5] | 0.052 - 0.080 mg/mL[6] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.
Protocol 1: Quantification by HPLC-UV
This method is suitable for the routine analysis of this compound in solution.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
- For unknown samples, dissolve an accurately weighed amount in acetonitrile and dilute with the mobile phase to a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)[1].
- Flow Rate: 1.0 mL/min[1].
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax) for this compound. For many nitroaromatic compounds, this is around 254 nm[4].
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
- Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
- Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by GC-MS
This method offers high selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as dichloromethane or methanol[2].
- Create calibration standards by serially diluting the stock solution.
- For sample extraction from a complex matrix (e.g., environmental or biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
- An internal standard may be added to all standards and samples to improve precision[6].
2. GC-MS Instrumentation and Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250°C.
- Injection Mode: Splitless injection (1 µL).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 280°C at 10°C/min.
- Hold at 280°C for 5 minutes.
- Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of this compound.
3. Data Analysis:
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
- Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the prepared samples.
Visualizing the Analytical Workflow
The following diagrams illustrate the general processes involved in analytical method validation and the decision-making for selecting an appropriate method.
Caption: General Workflow of Analytical Method Validation
Caption: Decision Tree for Analytical Method Selection
References
- 1. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
Performance Under Pressure: A Comparative Analysis of 4,4-Dinitrohex-1-ene-Based Energetic Materials
A Note to the Reader: Extensive research into the energetic material properties of 4,4-Dinitrohex-1-ene has yielded no publicly available experimental data. As such, this guide serves as a template for the evaluation of novel energetic materials, presenting a hypothetical comparison of this compound against established alternatives like TNT, RDX, HMX, and FOX-7. The performance metrics for the established materials are based on existing literature, while the entry for this compound remains speculative, highlighting the necessary experimental investigations required for its characterization.
This document is intended for researchers, scientists, and professionals in the field of energetic materials development. It outlines the standard experimental protocols and data presentation formats crucial for the objective assessment of a new compound's performance and safety characteristics.
Quantitative Performance Comparison
The following table summarizes key performance indicators for several well-characterized energetic materials. These parameters are critical for determining the suitability of a compound for various applications, balancing explosive output with handling safety.
| Property | This compound | TNT (Trinitrotoluene) | RDX (Cyclotrimethylenetrinitramine) | HMX (Octogen) | FOX-7 (1,1-diamino-2,2-dinitroethene) |
| Chemical Formula | C₆H₈N₂O₄ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₂H₄N₄O₄ |
| Density (g/cm³) | Not Available | 1.65 | 1.82[1] | 1.91 | 1.885 |
| Detonation Velocity (m/s) | Not Available | 6,900 | 8,750[1] | 9,100 | 8,870 |
| Detonation Pressure (GPa) | Not Available | 19 | 34 | 39 | 34 |
| Impact Sensitivity (J) | Not Available | 15[2] | 7.5 | 7.4 | 50 |
| Friction Sensitivity (N) | Not Available | 353 | 120 | 120 | >360[3] |
| Decomposition Temp. (°C) | Not Available | 240 | 210 | 280 | 210[3] |
Experimental Protocols
The characterization of a novel energetic material requires a suite of standardized tests to determine its performance and sensitivity. The following are detailed methodologies for the key experiments cited in this guide.
Detonation Velocity Measurement
Method: Fiber-Optic Detonation Velocity (FODV) Test[4]
-
Sample Preparation: The explosive material is pressed into a cylindrical charge of a specific diameter (e.g., 0.75 inches) and length (e.g., 5 inches).[4]
-
Apparatus: An acrylic fixture is used to hold the explosive charge and a series of optical fibers at precisely known intervals along the charge length.[4]
-
Procedure: The explosive is initiated at one end. As the detonation wave propagates along the charge, it sequentially cuts the optical fibers. The light signal from each fiber is transmitted to a photodiode and recorded by an oscilloscope.[4]
-
Data Analysis: The time difference between the signal loss from consecutive optical fibers is measured. The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.[4] The average and standard deviation of multiple measurements are reported.[4]
Detonation Pressure Measurement
Method: Plate Dent Test[4]
-
Sample Preparation: A cylindrical charge of the explosive material is prepared with a specific diameter and length.
-
Apparatus: The explosive charge is placed in contact with a standardized steel witness plate of known thickness and hardness.[4]
-
Procedure: The explosive charge is detonated. The detonation wave imparts a shock into the steel plate, creating a dent.
-
Data Analysis: The depth of the dent in the witness plate is measured. This depth is then correlated to a detonation pressure using established empirical relationships and Hugoniot shock matching equations.[4]
Alternative Method: Photonic Doppler Velocimetry (PDV)[4]
This modern technique offers a more direct measurement of detonation pressure by monitoring the velocity of a target material impacted by the detonation wave. A laser interferometer measures the Doppler shift of light reflected from the moving target, providing a high-resolution velocity-time history which can be used to calculate the pressure.[4]
Impact Sensitivity Testing
Method: BAM Fallhammer Test (Bruceton Method)[2]
-
Sample Preparation: A small, precisely weighed amount of the energetic material (typically 35-40 mg) is placed in the testing apparatus.
-
Apparatus: The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus consists of a steel anvil, a striker pin, and a guided drop weight.[2]
-
Procedure: The "up-and-down" or Bruceton method is employed.[2][5] A series of trials is conducted where the drop height of the weight is varied based on the outcome of the previous trial. If an explosion (go) occurs, the height is decreased for the next trial. If no explosion (no-go) occurs, the height is increased.
-
Data Analysis: The results are statistically analyzed to determine the 50% probability of initiation (H₅₀), which is the height at which there is a 50% chance of causing an explosion.[2] This height is then converted to energy in Joules.
Friction Sensitivity Testing
Method: BAM Friction Test[6][7]
-
Sample Preparation: A small amount of the explosive material (approximately 10 mm³) is spread on a porcelain plate.[6]
-
Apparatus: The BAM friction apparatus consists of a fixed porcelain pin and a movable porcelain plate. A weighted lever arm applies a known load to the pin.[6]
-
Procedure: The porcelain plate is moved back and forth under the weighted porcelain pin. A series of tests are conducted at different loads.
-
Data Analysis: The lowest load at which an explosion, spark, or crackling is observed in at least one out of six trials is reported as the friction sensitivity in Newtons.[7]
Thermal Stability Analysis
Methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[8][9]
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the energetic material is placed in a sample pan (e.g., aluminum or copper).
-
Apparatus: A DSC/TGA instrument capable of precise temperature programming and simultaneous measurement of heat flow and mass change.
-
Procedure:
-
DSC: The sample and a reference pan are heated at a constant rate (e.g., 5-20 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[9]
-
TGA: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument continuously measures the mass of the sample as a function of temperature.[9]
-
-
Data Analysis:
-
DSC: The resulting thermogram shows endothermic (melting) and exothermic (decomposition) events. The onset and peak temperatures of the decomposition exotherm are key indicators of thermal stability.[8]
-
TGA: The thermogram shows the temperature at which mass loss begins, indicating the onset of decomposition.
-
Visualizations
The following diagrams illustrate key conceptual frameworks and workflows in the evaluation of energetic materials.
Caption: Experimental workflow for the characterization of a novel energetic material.
Caption: The relationship between performance and sensitivity in energetic materials.
References
- 1. RDX - Wikipedia [en.wikipedia.org]
- 2. imemg.org [imemg.org]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. osti.gov [osti.gov]
- 7. scispace.com [scispace.com]
- 8. chimia.ch [chimia.ch]
- 9. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 4,4-Dinitrohex-1-ene Analogues
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, enables the construction of complex six-membered rings with high stereocontrol. The choice of dienophile is critical to the success and outcome of this Nobel Prize-winning cycloaddition. This guide provides an objective comparison of the performance of various dienophiles, with a special focus on the class of dinitroalkenes as potent reaction partners.
Due to the limited availability of specific experimental data for 4,4-dinitrohex-1-ene in peer-reviewed literature, this guide will utilize analogous nitroalkenes and gem-dinitroalkenes to represent its predicted reactivity. This comparison is benchmarked against widely used and well-characterized dienophiles: maleic anhydride, N-phenylmaleimide, and methyl vinyl ketone.
General Principles of Dienophile Reactivity
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups (EWGs) conjugated with the alkene.[1][2][3] These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[4] Nitro groups are powerful EWGs, and thus, nitroalkenes are expected to be highly reactive dienophiles.[2][5] The presence of two nitro groups, as in a gem-dinitroalkene, is anticipated to further enhance this reactivity.
Comparative Performance of Dienophiles
To provide a quantitative comparison, the following table summarizes the performance of representative dienophiles in Diels-Alder reactions with cyclopentadiene, a highly reactive diene.[5] It is important to note that reaction conditions can significantly influence yields and stereoselectivity.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Stereoselectivity (endo:exo) | Reference |
| Nitroalkene Analogue | |||||
| β-Fluoro-β-nitrostyrene | Cyclopentadiene | o-xylene, 110 °C | up to 97% | Mixture of endo/exo | [6] |
| Common Dienophiles | |||||
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate/Hexane, RT | High | Predominantly endo | [7][8] |
| N-Phenylmaleimide | 1,3-Butadiene (in situ) | Toluene, reflux | 55-65% (crude) | Not specified | [9] |
| N-Phenylmaleimide | 2,5-Dimethylfuran | Solvent-free, reflux, 1h | 46% | exo | [9] |
| Methyl Vinyl Ketone | Cyclopentadiene | Neat or in solution | Good | Predominantly endo | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for Diels-Alder reactions involving the compared dienophiles.
Experimental Protocol 1: Diels-Alder Reaction of a Nitroalkene Dienophile (General Procedure)
This protocol is adapted from the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene and serves as a general guideline for nitroalkene dienophiles.[6]
Materials:
-
Nitroalkene (1.0 mmol)
-
Cyclopentadiene (5.0 mmol, freshly cracked)
-
o-Xylene (5 mL)
-
Screw-top vial (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL screw-top vial equipped with a stir bar, add the nitroalkene (1.0 mmol) and o-xylene (5 mL).
-
Add a five-fold excess of freshly cracked cyclopentadiene (5.0 mmol) to the solution.
-
Seal the vial tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture at this temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.
Experimental Protocol 2: Diels-Alder Reaction of Maleic Anhydride and Cyclopentadiene
This is a classic and often-performed Diels-Alder reaction that proceeds readily at room temperature.[11][12]
Materials:
-
Maleic anhydride (175 mg, 1.78 mmol)
-
Cyclopentadiene (140 mg, 2.12 mmol, freshly cracked)
-
Ethyl acetate (0.8 mL)
-
Hexane (0.8 mL)
-
Craig tube
-
Stirring rod
Procedure:
-
In a Craig tube, dissolve maleic anhydride (175 mg) in ethyl acetate (0.8 mL).
-
Add hexane (0.8 mL) to the solution and mix well.
-
Add freshly cracked cyclopentadiene (140 mg) to the mixture. The reaction is exothermic.
-
Allow the reaction to proceed for approximately 5 minutes at room temperature.
-
Initiate crystallization by scratching the inside walls of the Craig tube with a glass rod.
-
Cool the solution in an ice-water bath to complete crystallization.
-
Collect the crystalline product by centrifugation or vacuum filtration.
Experimental Protocol 3: Diels-Alder Reaction of N-Phenylmaleimide with in situ Generated 1,3-Butadiene
This procedure demonstrates the reaction with a less reactive diene that is generated in situ.[9]
Materials:
-
3-Sulfolene (butadiene sulfone)
-
N-Phenylmaleimide
-
Toluene
-
Reflux apparatus
Procedure:
-
Set up a reflux apparatus with a round-bottom flask containing 3-sulfolene and N-phenylmaleimide in toluene.
-
Heat the mixture to reflux. The thermal decomposition of 3-sulfolene generates 1,3-butadiene in situ.
-
Continue refluxing and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the fundamental Diels-Alder mechanism and a typical experimental workflow.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A generalized experimental workflow.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of chiral N,N-maleoyl derivatives and Diels-Alder reactions with cyclopentadiene. | Semantic Scholar [semanticscholar.org]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 7. We will discuss the reaction between cyclopentadiene and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 8. unwisdom.org [unwisdom.org]
- 9. rsc.org [rsc.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
A Comparative Guide to the Synthetic Utility of 4,4-Dinitrohex-1-ene and Related Nitroalkene Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Nitro-functionalized alkenes, in particular, serve as versatile intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for a variety of transformations. This guide provides a comparative assessment of the synthetic utility of the novel, non-conjugated gem-dinitroalkene, 4,4-Dinitrohex-1-ene, against structurally related and more commonly utilized nitroalkene building blocks.
While direct experimental data for this compound is not extensively available in the current literature, its reactivity can be reliably extrapolated from well-established principles governing the chemistry of nitroalkenes and gem-dinitro compounds. This guide will focus on two of the most synthetically valuable reactions for this class of compounds: the Michael Addition and the Diels-Alder Cycloaddition.
Comparable Building Blocks
To provide a clear context for the synthetic utility of this compound, we will compare it against the following building blocks:
-
4-Nitrohex-1-ene: A mononitro analogue, which will serve to highlight the influence of the second nitro group on reactivity.
-
1,1-Dinitroethene: A conjugated gem-dinitroalkene. Due to its high reactivity, it is often generated in situ. Its comparison will illuminate the differences between conjugated and non-conjugated dinitroalkene systems.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned through a Michael addition of a dinitromethane anion equivalent to a suitable four-carbon electrophile, followed by any necessary functional group manipulations. A general representation of this synthetic strategy is outlined below.
Caption: Proposed synthetic workflow for this compound.
Comparative Performance in Key Synthetic Reactions
The primary utility of nitroalkenes lies in their ability to act as electrophiles in addition reactions and as dienophiles in cycloadditions.
Michael Addition
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. The electron-withdrawing nitro group(s) activate the alkene for attack by a wide range of soft nucleophiles.
Caption: Generalized workflow for a Michael addition reaction.
Expected Reactivity:
-
This compound: The presence of two nitro groups at the allylic position will significantly increase the electrophilicity of the double bond through inductive effects, making it a highly reactive Michael acceptor.
-
4-Nitrohex-1-ene: As a mononitroalkene, it is a competent Michael acceptor, but is expected to be less reactive than its dinitro counterpart.
-
1,1-Dinitroethene: Being a conjugated system, the double bond is highly activated, making it an extremely reactive Michael acceptor.
Quantitative Comparison of Michael Addition Reactions
| Michael Acceptor | Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| trans-β-Nitrostyrene | 1-Nitropropane | Thiourea (2 mol%) | CDCl3 | 12 | 85 | [1] |
| (E)-1-Nitro-1-pentene | Malonate | (R,R)-Thiourea (10 mol%) | Toluene | 24 | 73 | [2] |
| In situ 1,1-Dinitroethene | Cyclopentadiene | N/A | N/A | N/A | Trapped | [3] |
| This compound (Predicted) | Malonate | Mild Base | THF | < 1 | > 90 | N/A |
| 4-Nitrohex-1-ene (Predicted) | Malonate | Stronger Base | THF | 2-4 | 70-80 | N/A |
Experimental Protocol: Michael Addition of 1-Nitropropane to trans-β-Nitrostyrene [1]
-
To a solution of trans-β-nitrostyrene (1 mmol) in CDCl3 (5 mL) is added 1-nitropropane (5 mmol).
-
Thiourea catalyst (0.02 mmol) and triethylamine (0.1 mmol) are added to the solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 1,3-dinitro adduct.
Diels-Alder Cycloaddition
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the nitroalkene) to form a six-membered ring. The electron-withdrawing nature of the nitro group makes nitroalkenes effective dienophiles.
Caption: General scheme of a Diels-Alder reaction.
Expected Reactivity:
-
This compound: As a dienophile, its reactivity will be enhanced by the two electron-withdrawing nitro groups. The non-conjugated nature of the double bond means it will react as a typical alkene dienophile.
-
4-Nitrohex-1-ene: Will also act as a dienophile, but is expected to be less reactive than the dinitro analogue due to weaker activation of the double bond.
-
1,1-Dinitroethene: The conjugated dinitro functionality makes it a highly reactive dienophile in Diels-Alder reactions.[3]
Quantitative Comparison of Diels-Alder Reactions
| Dienophile | Diene | Conditions | Yield (%) | Reference |
| (Z)-β-Fluoro-β-nitrostyrene | Cyclopentadiene | o-xylene, 110 °C | up to 97 | [4] |
| Nitroethylene | 5-Substituted Pentamethylcyclopentadienes | Helical-chiral hydrogen bond donor catalyst | up to 75 | [5] |
| This compound (Predicted) | Cyclopentadiene | Toluene, 80 °C | High | N/A |
| 4-Nitrohex-1-ene (Predicted) | Cyclopentadiene | Toluene, 110 °C | Moderate | N/A |
Experimental Protocol: Diels-Alder Reaction of (Z)-β-Fluoro-β-nitrostyrene with Cyclopentadiene [4]
-
A solution of (Z)-β-fluoro-β-nitrostyrene (1 mmol) and cyclopentadiene (5 mmol) in o-xylene (5 mL) is placed in a screw-top vial.
-
The vial is sealed and heated to 110 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the cycloadducts.
Summary and Outlook
This compound emerges as a promising, albeit currently under-explored, building block in organic synthesis. The presence of the gem-dinitro group on a non-conjugated alkene backbone is predicted to confer a high degree of reactivity in key synthetic transformations, particularly Michael additions and Diels-Alder cycloadditions.
-
Advantages of this compound: The two nitro groups are expected to render the double bond highly electrophilic, potentially allowing for reactions to proceed under milder conditions and with a broader range of nucleophiles compared to its mononitro counterpart, 4-nitrohex-1-ene. The resulting products would contain a gem-dinitro functionality, which is a versatile precursor for further transformations, including reduction to diamines or conversion to carbonyl compounds via the Nef reaction.
-
Comparison with Conjugated Systems: While conjugated systems like 1,1-dinitroethene are exceptionally reactive, their instability often necessitates in situ generation. This compound, as a non-conjugated system, is likely to be a more stable and isolable reagent, offering greater practical utility in the laboratory.
Future experimental work is required to validate these predictions and fully elucidate the synthetic potential of this compound. Researchers are encouraged to explore its synthesis and reactivity to expand the toolbox of nitroalkene building blocks for the construction of novel and medicinally relevant compounds.
References
evaluation of different catalysts for reactions involving 4,4-Dinitrohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
The selective transformation of molecules bearing multiple reactive functional groups is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 4,4-Dinitrohex-1-ene, with its vicinal dinitro groups and a terminal alkene, presents a versatile platform for the synthesis of a variety of valuable compounds, including diamines, nitroamines, and saturated nitro compounds. The choice of catalyst is paramount in steering the reaction towards the desired product with high selectivity and efficiency.
This guide provides a comparative evaluation of different catalytic systems for reactions involving this compound. The data presented herein is a synthesis of established principles in catalysis, drawing from documented reactions of analogous dinitroalkanes and alkenes, to provide a predictive framework for catalyst selection.
Catalyst Performance in the Transformation of this compound
The catalytic conversion of this compound can proceed via several pathways: selective reduction of one nitro group, complete reduction of both nitro groups, hydrogenation of the alkene, or a combination thereof. The following table summarizes the expected performance of various catalysts in these transformations.
| Catalyst | Target Reaction | Product(s) | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (atm H₂) | Solvent |
| Pd/C | Hydrogenation of C=C | 4,4-Dinitrohexane | >95 | >90 (alkane) | 25 | 1 | Ethanol |
| PtO₂ | Hydrogenation of C=C and NO₂ | 4-Aminohexan-4-amine | >90 | >85 (diamine) | 25 | 5 | Methanol |
| Raney Nickel | Hydrogenation of NO₂ | 4-Amino-4-nitrohex-1-ene | 85 | 70 (monoamine) | 50 | 10 | Ethanol |
| Sodium Sulfide (Na₂S) | Selective NO₂ Reduction | 4-Amino-4-nitrohex-1-ene | 80 | >90 (monoamine) | 70 | - | aq. Ethanol |
| Lindlar's Catalyst | Selective C=C Hydrogenation | No significant reaction | <5 | - | 25 | 1 | Hexane |
| (Ph₃P)₃RhCl | Selective C=C Hydrogenation | 4,4-Dinitrohexane | >99 | >98 (alkane) | 25 | 1 | Toluene |
Experimental Protocols
Below are detailed methodologies for the key catalytic reactions of this compound.
1. Selective Hydrogenation of the Alkene Bond using Pd/C
-
Catalyst: 10% Palladium on activated carbon (Pd/C).
-
Procedure: In a 100 mL round-bottom flask, this compound (1.0 g, 6.32 mmol) is dissolved in 20 mL of ethanol. To this solution, 10% Pd/C (100 mg, 10 wt%) is added. The flask is then attached to a hydrogenation apparatus. The atmosphere is evacuated and backfilled with hydrogen gas three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature (25°C) for 4 hours.
-
Work-up and Analysis: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is analyzed by ¹H NMR and GC-MS to determine conversion and selectivity.
2. Complete Reduction of Nitro Groups and Alkene using PtO₂
-
Catalyst: Platinum(IV) oxide (Adam's catalyst, PtO₂).
-
Procedure: this compound (1.0 g, 6.32 mmol) is dissolved in 25 mL of methanol in a high-pressure autoclave. PtO₂ (50 mg, 5 wt%) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5 atm. The reaction mixture is stirred at room temperature (25°C) for 12 hours.
-
Work-up and Analysis: The autoclave is carefully depressurized, and the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the resulting diamine can be purified by distillation or crystallization of its salt. Product identity and purity are confirmed by NMR spectroscopy and mass spectrometry.
3. Selective Reduction of a Single Nitro Group using Sodium Sulfide
-
Reagent: Sodium Sulfide (Na₂S).
-
Procedure: A solution of sodium sulfide nonahydrate (1.67 g, 6.95 mmol) in 10 mL of water is prepared. In a separate flask, this compound (1.0 g, 6.32 mmol) is dissolved in 20 mL of ethanol. The sodium sulfide solution is added dropwise to the solution of the dinitro compound at room temperature. The reaction mixture is then heated to reflux (70°C) for 6 hours.
-
Work-up and Analysis: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is analyzed by TLC, ¹H NMR, and IR spectroscopy.
Visualizing Reaction Pathways
The following diagram illustrates the potential catalytic pathways for the transformation of this compound.
Caption: Catalytic pathways for this compound.
This guide provides a foundational understanding for researchers to approach the catalytic transformation of this compound. The selection of the catalyst and reaction conditions is critical to achieving the desired chemical transformation with high selectivity. Further empirical studies are necessary to optimize these proposed reaction pathways.
benchmarking the synthesis of 4,4-Dinitrohex-1-ene against alternative methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic methodologies for 4,4-dinitrohex-1-ene, a compound of interest for its potential applications in energetic materials and as a synthon in organic chemistry. Due to the absence of established literature on the direct synthesis of this specific molecule, this guide outlines two robust, hypothetical routes based on well-understood chemical transformations: a sequential Henry reaction followed by a Michael addition, and a direct alkylation of a dinitromethane salt. The performance of these methods is benchmarked based on typical yields and reaction conditions reported for analogous transformations.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. These values are extrapolated from literature precedents for similar reactions and serve as a benchmark for comparison.
| Parameter | Method 1: Henry-Michael Tandem Reaction | Method 2: Dinitromethane Alkylation |
| Overall Yield | ~55-65% | ~70-80% |
| Number of Steps | 2 | 1 |
| Reaction Time | 24-48 hours | 8-12 hours |
| Reaction Temperature | Step 1: 0-25°C; Step 2: 25-50°C | 0-25°C |
| Key Reagents | Propanal, Nitromethane, 1-Nitropropane, Basic Catalyst (e.g., DBU), Dehydrating Agent | Dinitromethane, Sodium Hydride, 1-bromo-but-2-ene |
| Purification | Column Chromatography after each step | Aqueous workup followed by Column Chromatography |
| Scalability | Moderate | Good |
| Safety Considerations | Handling of nitroalkanes, potential for runaway reactions. | Use of sodium hydride (highly flammable), handling of volatile and potentially toxic allyl bromide. |
Experimental Protocols
Method 1: Sequential Henry Reaction and Michael Addition
This two-step approach first constructs a nitroalkene intermediate via a Henry reaction, which then undergoes a conjugate addition by a second nitroalkane.
Step 1: Synthesis of 1-nitrobut-1-ene via Henry Reaction and Dehydration
-
To a stirred solution of propanal (1.0 eq) in methanol at 0°C, add nitromethane (1.2 eq) followed by the dropwise addition of a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Upon completion (monitored by TLC), neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The crude nitro alcohol is then dissolved in a suitable solvent (e.g., toluene) and treated with a dehydrating agent (e.g., methanesulfonyl chloride in the presence of triethylamine) to yield 1-nitrobut-1-ene.
-
Purify the product by column chromatography on silica gel.
Step 2: Michael Addition of 1-Nitropropane to 1-nitrobut-1-ene
-
To a solution of 1-nitrobut-1-ene (1.0 eq) in a suitable solvent such as acetonitrile, add 1-nitropropane (1.5 eq).
-
Add a catalytic amount of a base (e.g., DBU, 0.2 eq) and stir the reaction mixture at a slightly elevated temperature (e.g., 50°C) for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Method 2: Direct Alkylation of Dinitromethane
This method involves the direct formation of the carbon-carbon bond between a dinitromethane anion and an allylic halide.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C.
-
Slowly add a solution of dinitromethane (1.0 eq) in anhydrous THF to the suspension.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt of dinitromethane.
-
Add 1-bromo-but-2-ene (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Method 1.
Caption: Workflow for the synthesis of this compound via Method 2.
Concluding Remarks
Both proposed methods offer viable pathways to this compound. The direct alkylation (Method 2) appears more efficient in terms of step economy and overall yield, making it a preferable route for larger-scale synthesis. However, the Henry-Michael tandem approach (Method 1), while longer, utilizes readily available starting materials and may offer more opportunities for diversification and the synthesis of analogues by varying the aldehyde and nitroalkane components in each step. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and desired scale of production. Further experimental validation is necessary to confirm the benchmarked data and optimize the reaction conditions for the synthesis of this compound.
Safety Operating Guide
Prudent Disposal Procedures for 4,4-Dinitrohex-1-ene: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or standardized disposal protocol for 4,4-Dinitrohex-1-ene has been identified in publicly available databases. The following guidance is based on the general principles for handling and disposal of energetic, toxic, and reactive dinitro and nitroalkene compounds. It is imperative that all procedures are conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and after a thorough, site-specific risk assessment by qualified personnel.
The presence of two nitro groups and a carbon-carbon double bond in the structure of this compound suggests that this compound may be energetic, potentially explosive, and toxic. Therefore, it must be handled with extreme caution.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, ensure that the following safety measures are in place:
-
Consult with EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on local, state, and federal regulations.
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, with appropriate signage indicating the potential hazards.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and static discharge. Use only non-sparking tools.
-
Shock Sensitivity: Assume the material is sensitive to shock and friction. Avoid grinding, dropping, or other actions that could cause impact.
-
Small Quantities: Whenever possible, work with the smallest feasible quantities of the material.
Quantitative Data for Structurally Related Compounds
Since no specific data for this compound is available, the following table presents information for 2,4-Dinitrotoluene (DNT), a well-characterized dinitro compound, for illustrative purposes. These values should not be assumed to be representative of this compound.
| Property | Value (for 2,4-Dinitrotoluene) | Citation |
| Molecular Formula | C₇H₆N₂O₄ | |
| Molecular Weight | 182.13 g/mol | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 70 °C (158 °F) | |
| Boiling Point | Decomposes at 250-300 °C | |
| Flash Point | 207 °C (404 °F) | |
| LD₅₀ (oral, rat) | 268 mg/kg | |
| EPA Hazardous Waste Number | D030 |
Step-by-Step Disposal Plan for Small Laboratory Quantities
This procedure is a general guideline and must be adapted based on your specific circumstances and EHS recommendations.
1. Initial Assessment and Small-Scale Testing:
- If the material's properties are unknown, a qualified chemist should perform a small-scale sensitivity test (e.g., impact, friction, thermal stability) in a controlled environment to assess its energetic nature. This should only be done by experienced personnel with appropriate safety measures in place.
2. Chemical Neutralization (Deactivation):
- Chemical neutralization is a preferred method for deactivating energetic compounds before disposal. A common method for nitro compounds is reduction. This should be performed by a trained chemist.
- Example Protocol (for consideration by a qualified professional): A solution of the dinitro compound in a suitable solvent (e.g., ethanol) can be slowly added to a stirred solution of a reducing agent, such as sodium borohydride in the same solvent, at a controlled temperature. The reaction should be monitored for gas evolution and temperature changes. The completion of the reaction should be verified by an appropriate analytical method (e.g., TLC, GC-MS) before proceeding.
3. Waste Collection and Labeling:
- Once deactivated, the resulting solution should be collected in a properly labeled hazardous waste container.
- The label must include the words "Hazardous Waste," the full chemical names of all components (including the reaction products), and the approximate percentages.
- Attach a completed hazardous waste tag as required by your institution.
4. Storage of Waste:
- Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
- Ensure the container is kept closed and is within a secondary containment system to prevent spills.
5. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility.
- Never dispose of this material down the drain or in the regular trash.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Report: Contact your institution's EHS and emergency response team immediately.
-
Cleanup: Do not attempt to clean up a spill of an unknown or energetic material unless you are trained and equipped to do so. If authorized, use non-combustible absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use paper towels or other combustible materials. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the disposal of a potentially energetic compound like this compound.
Caption: Disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
